molecular formula C7H8N2O2 B181270 2,4-Dimethylpyrimidine-5-carboxylic acid CAS No. 74356-36-8

2,4-Dimethylpyrimidine-5-carboxylic acid

Cat. No.: B181270
CAS No.: 74356-36-8
M. Wt: 152.15 g/mol
InChI Key: FEFGZJBHDQRFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFGZJBHDQRFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424587
Record name 2,4-dimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74356-36-8
Record name 2,4-dimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylpyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Dimethylpyrimidine-5-carboxylic acid structural properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Properties of 2,4-Dimethylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound (CAS No. 74356-36-8). The document consolidates key data including molecular structure, physicochemical parameters, and spectroscopic profiles. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. Furthermore, this guide employs structured data tables for clarity and includes logical workflow diagrams generated using Graphviz to illustrate key processes and relationships, adhering to strict visualization standards for scientific and professional audiences.

Core Molecular and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine core substituted with two methyl groups and a carboxylic acid functional group. These features dictate its chemical reactivity, solubility, and potential for biological interactions.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 74356-36-8[1][2]
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1]
Canonical SMILES CC1=NC(=NC=C1C(=O)O)C[][4]
InChI InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11)[4]
Physical State Expected to be a solid at room temperature.N/A
Melting Point Data not explicitly available. Related compounds like 2,4-dihydroxypyrimidine-5-carboxylic acid have a high melting point (283 °C with decomposition), suggesting this compound is also a stable solid.N/A
Boiling Point Data not available; likely to decompose at high temperatures.N/A
pKa No experimental value found. The presence of the carboxylic acid group confers acidic properties. The pKa can be determined experimentally via potentiometric titration or estimated using computational models.[5][6][7][8]N/A
Solubility No specific quantitative data available. As a carboxylic acid, it is expected to be sparingly soluble in water and soluble in basic aqueous solutions (e.g., NaOH, NaHCO₃) due to the formation of its carboxylate salt.[9][10][11][12] It is likely soluble in organic solvents like DMSO and methanol.N/A

Crystallographic Properties

While the specific crystal structure of this compound has not been explicitly reported in the reviewed literature, analysis of structurally similar pyrimidine carboxylates provides valuable insight. It is common for such derivatives to crystallize in monoclinic systems, often with space groups like P2₁/n or P2₁/c.[13] The pyrimidine ring in these structures typically adopts a non-planar conformation. X-ray diffraction would be the definitive method to determine its precise crystal lattice parameters and molecular geometry in the solid state.

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shift (δ) ppmMultiplicityAssignment
¹H-NMR > 10.0Broad SingletCarboxylic Acid (-COOH )
~8.5 - 9.0SingletPyrimidine Ring Proton (CH )
~2.5 - 2.7SingletMethyl Group (-CH₃ )
~2.4 - 2.6SingletMethyl Group (-CH₃ )
¹³C-NMR ~165 - 175-Carboxylic Acid Carbon (C =O)
~160 - 170-Pyrimidine Ring Carbons (C -N)
~120 - 140-Pyrimidine Ring Carbons (C -H, C -COOH)
~20 - 25-Methyl Carbons (-C H₃)

Note: The carboxylic acid proton in ¹H-NMR is often very broad and may be off-scale depending on the solvent and concentration.[11] The carbonyl carbon in ¹³C-NMR for carboxylic acid derivatives typically appears in the 160-180 ppm range.[14]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the carboxylic acid group.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500 - 3300Broad, StrongO-H StretchCarboxylic Acid (H-bonded)
~2900 - 3000MediumC-H StretchMethyl Groups
1700 - 1740Strong, SharpC=O StretchCarboxylic Acid (Carbonyl)
~1600MediumC=N, C=C StretchPyrimidine Ring
~1200 - 1300MediumC-O StretchCarboxylic Acid
~900BroadO-H BendCarboxylic Acid Dimer

The characteristic broadness of the O-H stretch is due to extensive intermolecular hydrogen bonding, a hallmark of carboxylic acids.[15][16]

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

m/z ValueInterpretation
152.15[M]⁺, Molecular Ion
135[M - OH]⁺
107[M - COOH]⁺
Other FragmentsLoss of CH₃, CO, and cleavage of the pyrimidine ring.

The molecular ion peak is expected at an m/z corresponding to the molecular weight (152.15).[][1] Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl or the entire carboxyl group.[17][18] Predicted collision cross-section (CCS) data can further aid in identification.[4]

Experimental Protocols

The following protocols provide standardized methods for determining the key structural and physicochemical properties of this compound.

Protocol for Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it in a mortar.[19]

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Replicates: Perform at least two measurements to ensure consistency.

Protocol for Solubility Profiling
  • Setup: Label five clean test tubes for the following solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and an organic solvent (e.g., Methanol).

  • Sample Addition: Add approximately 25 mg of the solid sample to 0.5 mL of each solvent in the respective test tubes.[9]

  • Mixing: Vigorously mix each tube using a vortex mixer or by tapping for at least 30 seconds.

  • Observation: Record whether the sample is soluble (forms a clear, homogeneous solution) or insoluble.[9]

  • pH Test (for water): If the compound is water-soluble, test the resulting solution with pH paper. An acidic pH (<5) is indicative of a carboxylic acid.[9]

  • Gas Evolution (for NaHCO₃): For the NaHCO₃ tube, observe for the evolution of CO₂ gas (bubbling), which is a positive test for a carboxylic acid.[10][11]

Protocol for pKa Determination (Potentiometric Titration)
  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[5]

  • Titration Setup: Calibrate a pH meter and place the electrode in the sample solution. Place the solution on a magnetic stir plate.

  • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[5]

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[5]

Visualizations: Workflows and Relationships

Diagrams created using the DOT language to illustrate relevant processes and concepts.

References

The Multifaceted Biological Activities of Substituted Pyrimidine-5-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental scaffold in nucleic acids, has long been a cornerstone in medicinal chemistry. The introduction of a carboxylic acid moiety at the 5-position, along with other substitutions, has given rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted pyrimidine-5-carboxylic acids and their derivatives, with a focus on their antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted pyrimidine-5-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents. Their efficacy is typically evaluated through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected substituted pyrimidine-5-carboxylic acid derivatives against various bacterial and fungal strains.

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2,4,6-trioxo-1,3-di-p-tolyl-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic acid hydroxamideStaphylococcus aureusModerate ActivityNot Reported[1]
Escherichia coliModerate ActivityNot Reported[1]
Aspergillus nigerModerate ActivityNot Reported[1]
Aspergillus flavusModerate ActivityNot Reported[1]
Cu(II) complex of the above hydroxamic acidStaphylococcus aureusMore active than ligandNot Reported[1]
Escherichia coliMore active than ligandNot Reported[1]
Aspergillus nigerMore active than ligand[1]
Aspergillus flavusMore active than ligandNot Reported[1]
Pyrimidine-5-carboxamide derivatives (e.g., 1a, 1f, 2c, 2e)S. aureus MTCC-96Not ReportedSignificant Activity
E. coli MTCC-441Not ReportedActive (for 2e)
Thiazolo[5,4-d]pyrimidines (1a-j)S. pyogenes MTCC-442Not ReportedVaries by compound
S. aureus MTCC-96Not ReportedVaries by compound[2]
Pyrimido[4,5-d]pyrimidine derivatives (3a, 3b, 3d, 4a-d, 9c, 10b)Staphylococcus aureusNot ReportedExcellent Activity[3]
Bacillus subtilisNot ReportedExcellent Activity[3]
Escherichia coliNot ReportedExcellent Activity[3]
Candida albicansNot ReportedExcellent Activity[3]
Aspergillus flavusNot ReportedExcellent Activity[3]
TPDCA derivative (1)E. coliNot Reported12 (5 mg), 23 (20 mg)[4]
S. aureusNot Reported15 (20 mg)[4]
TPDCA derivative (3)E. coliNot Reported8 (5 mg), 17 (20 mg)[4]
S. aureusNot Reported10 (20 mg)[4]
Experimental Protocols for Antimicrobial Activity Assessment

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Seeding of Agar Plates: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is seeded with the microbial inoculum and poured into sterile Petri dishes.

  • Well Preparation: Once the agar solidifies, wells of a specific diameter (e.g., 6-8 mm) are created using a sterile cork borer.[5]

  • Application of Test Compound: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.[5] A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[5]

Serial Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in test tubes or microtiter plates.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes or plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[1]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Substituted pyrimidine-5-carboxylic acids have emerged as a promising class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. Their cytotoxic effects are commonly quantified by the half-maximal inhibitory concentration (IC50).

Quantitative Anticancer Data

The following table presents the in vitro cytotoxic activity of various substituted pyrimidine derivatives against a range of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivative (10b)HepG2 (Hepatocellular carcinoma)3.56[6]
A549 (Non-small cell lung cancer)5.85[6]
MCF-7 (Breast cancer)7.68[6]
5-Trifluoromethylpyrimidine derivative (9u)A549 (Non-small cell lung cancer)0.35[7]
MCF-7 (Breast cancer)3.24[7]
PC-3 (Prostate cancer)5.12[7]
Pyrimidine derivative with aryl urea moiety (4b)SW480 (Colon cancer)11.08[8]
Camphor-based pyrimidine derivative (3f)MDA-MB-231 (Breast cancer)Comparable to etoposide[9]
RPMI-8226 (Multiple myeloma)Not specified[9]
A549 (Lung cancer)Not specified[9]
Pyrido[2,3-d]pyrimidine derivative (4)MCF-7 (Breast cancer)0.57[10]
Pyrido[2,3-d]pyrimidine derivative (10)PIM-1 Kinase Inhibition17.2 nM[10]
Pyrimidine derivative (2a)Various tumor cell lines4 - 8[11]
Pyrimidopyrimidine derivative (3b)HCT-116 (Colorectal carcinoma)Close to doxorubicin[3]
MCF-7 (Breast cancer)Close to doxorubicin[3]
HEPG-2 (Hepatocellular carcinoma)Close to doxorubicin[3]
Pyrimidopyrimidine derivative (10b)HCT-116 (Colorectal carcinoma)Close to doxorubicin[3]
MCF-7 (Breast cancer)Close to doxorubicin[3]
HEPG-2 (Hepatocellular carcinoma)Close to doxorubicin[3]
Pyrimidopyrimidine derivative (10c)HCT-116 (Colorectal carcinoma)Close to doxorubicin[3]
MCF-7 (Breast cancer)Close to doxorubicin[3]
HEPG-2 (Hepatocellular carcinoma)Close to doxorubicin[3]
Experimental Protocol for Anticancer Activity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways in Anticancer Activity

Many substituted pyrimidine-5-carboxylic acid derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and apoptosis.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[12][13] Several pyrimidine derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking its activity.[14][15]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Mitochondrial Apoptosis Pathway Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some pyrimidine derivatives induce apoptosis through the intrinsic or mitochondrial pathway.[8] This involves an increase in reactive oxygen species (ROS), leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[9] Cytochrome c then activates a cascade of caspases, ultimately leading to cell death. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in this process.[8][9]

Mitochondrial_Apoptosis_Pathway Pyrimidine Pyrimidine Derivative ROS Increased ROS Pyrimidine->ROS Bax Bax (Pro-apoptotic) Pyrimidine->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Pyrimidine->Bcl2 Downregulation Mito_Pot Loss of Mitochondrial Membrane Potential ROS->Mito_Pot CytoC Cytochrome c Release Mito_Pot->CytoC Bax->Mito_Pot Bcl2->Mito_Pot Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Mitochondrial Apoptosis by Pyrimidine Derivatives.

Antiviral Activity: A Broad Spectrum of Inhibition

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for antiviral drug development. They can interfere with viral replication and other essential processes.

Antiviral Data
Compound/DerivativeVirusEC50 (µM)Reference
4-Amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidineHuman Cytomegalovirus (HCMV)Active[16]
Herpes Simplex Virus Type 1 (HSV-1)Active[16]
4-Amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidineHuman Cytomegalovirus (HCMV)Active[16]
Herpes Simplex Virus Type 1 (HSV-1)Active[16]
Pyrimido[4,5-d]pyrimidine derivatives (7a, 7b, 7f)Human Coronavirus 229E (HCoV-229E)Remarkable Efficacy[17]
Mechanism of Antiviral Action

One key mechanism of antiviral activity for some pyrimidine derivatives is the inhibition of cellular enzymes essential for viral replication, such as dihydroorotate dehydrogenase (DHODH).[18] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, the cellular pool of pyrimidines is depleted, thereby hindering the synthesis of viral nucleic acids.[18]

Synthesis and Evaluation Workflow

The development of novel substituted pyrimidine-5-carboxylic acids as therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Synthesis_and_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization & Preclinical Development Synthesis Synthesis of Substituted Pyrimidine-5-Carboxylic Acids Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Screening (Agar Diffusion, MIC) Purification->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Antiviral Antiviral Assays (EC50) Purification->Antiviral SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Pathway Signaling Pathway Analysis (e.g., Western Blot for EGFR, Apoptosis markers) Anticancer->Pathway Anticancer->SAR Antiviral->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General Workflow for the Development of Pyrimidine-Based Therapeutics.

Conclusion

Substituted pyrimidine-5-carboxylic acids and their derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their diverse biological activities, spanning antimicrobial, anticancer, and antiviral applications, underscore the importance of the pyrimidine scaffold as a privileged structure in medicinal chemistry. The ability to systematically modify the substituents on the pyrimidine ring allows for the fine-tuning of their biological activity and the exploration of structure-activity relationships. Further research into the mechanisms of action and the development of more potent and selective derivatives will undoubtedly lead to the discovery of novel therapeutic agents to address a wide range of diseases.

References

The 2,4-Dimethylpyrimidine-5-carboxylic Acid Scaffold: A Launchpad for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While 2,4-dimethylpyrimidine-5-carboxylic acid is primarily recognized as a chemical intermediate, its core structure serves as a versatile and potent scaffold for the development of a diverse range of therapeutic agents. This guide delves into the significant potential of this pyrimidine framework by examining the well-documented therapeutic targets of its derivatives. Although direct biological targets of the parent compound remain largely uncharacterized in publicly available literature, extensive research into its analogues has unveiled promising inhibitory activities against key players in various disease pathologies, including cancer, inflammation, and metabolic disorders.

This technical guide provides a comprehensive overview of the key therapeutic targets identified for derivatives of the this compound scaffold. It includes quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Key Therapeutic Targets of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes and receptors. This section summarizes the key targets and the available quantitative data for the most potent derivatives.

Xanthine Oxidase (XO)

Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia, a precursor to gout. Derivatives of this compound have been identified as potent inhibitors of this enzyme.

Table 1: Xanthine Oxidase Inhibitory Activity of Pyrimidine-5-carboxylic Acid Derivatives

Compound IDModification from Core ScaffoldIC50 (µM)Reference
10c 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine0.0240[1]
10e 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine0.0181[1]
Compound 34 2-(4-isopentyloxy-3-cyanophenyl)pyrimidine0.046[2]
Compound 37 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one0.039[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several pyrimidine-5-carbonitrile derivatives have shown potent VEGFR-2 inhibitory activity.

Table 2: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carboxylic Acid Derivatives

Compound IDModification from Core ScaffoldIC50 (µM)Reference
11e Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties0.61[3]
12b Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties0.53[3]
21e Thieno[2,3-d]pyrimidine derivative0.021[4]
4c Furo[2,3-d]pyrimidine derivative0.0571[5]
Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature of many cancers, making it an attractive target for anticancer drug development.

Table 3: CDK2 Inhibitory Activity of Pyrimidine-5-carboxylic Acid Derivatives

Compound IDModification from Core ScaffoldIC50 (µM)Reference
Compound 15 Pyrazolo[3,4-d]pyrimidine derivative0.061[6]
Compound 4a N5-substituted-pyrazolo[3,4-d]pyrimidinone0.21[7]
7a Pyrazolopyrimidine analog of roscovitine0.262[8]
9c Pyrazolopyrimidine analog of roscovitine0.281[8]
Other Notable Targets

Derivatives of the this compound scaffold have also shown inhibitory potential against other important therapeutic targets, including:

  • Nicotinamide N-methyltransferase (NNMT): A novel pyrimidine-5-carboxamide derivative, EL-1 , has been identified as a potent NNMT inhibitor with an IC50 of 74 nM[9]. NNMT is implicated in metabolic diseases and cancer.

  • Activin Receptor-Like Kinase 5 (ALK5): The pyrimidine scaffold is a component of known ALK5 inhibitors, a receptor involved in the TGF-β signaling pathway, which plays a role in fibrosis and cancer.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate compounds against these targets.

Xanthine Oxidase (XO) Inhibition Assay

Principle: The inhibitory activity of a compound against XO is determined by measuring the decrease in the rate of uric acid formation from the substrate xanthine. The absorbance of uric acid is monitored spectrophotometrically.

Protocol:

  • Reagents and Materials:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare serial dilutions of the test compounds in the phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound solution to each well.

    • Initiate the reaction by adding the xanthine oxidase solution to each well.

    • Immediately measure the absorbance at 295 nm (the wavelength of maximum absorbance for uric acid) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is typically quantified using methods like ELISA, TR-FRET, or radioactivity.

Protocol (Example using ELISA):

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 as a generic substrate

    • ATP (Adenosine triphosphate)

    • Anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP)

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • 96-well plates pre-coated with the substrate

    • Microplate reader

  • Procedure:

    • Add serial dilutions of the test compounds to the substrate-coated wells.

    • Add the VEGFR-2 enzyme to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by washing the plate to remove ATP and unbound reagents.

    • Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the plate to remove unbound antibody.

    • Add the TMB substrate and incubate until a color develops.

    • Stop the color development with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

CDK2/Cyclin A2 Inhibition Assay

Principle: This assay quantifies the inhibition of the kinase activity of the CDK2/Cyclin A2 complex, which phosphorylates a specific substrate.

Protocol (Example using a luminescence-based assay):

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A2 complex

    • A specific peptide substrate for CDK2

    • ATP

    • A reagent that detects the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Kinase buffer

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Add the kinase buffer, test compound dilutions, and the CDK2/Cyclin A2 enzyme to the wells of the microplate.

    • Add the peptide substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).

    • Add the ATP detection reagent to each well, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Measure the luminescence.

  • Data Analysis:

    • A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition based on the difference in luminescence between the control (no inhibitor) and the test samples.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which these therapeutic targets are involved is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for inhibitor screening.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO Gout Gout Uric_Acid->Gout Crystal deposition XO Xanthine Oxidase (XO) ROS Reactive Oxygen Species (ROS) XO->ROS Inflammation Inflammation ROS->Inflammation Inhibitor Pyrimidine-5-carboxylic acid derivatives Inhibitor->XO

Caption: Xanthine Oxidase in Purine Metabolism and Gout Pathogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration Cell Migration Migration->Angiogenesis Survival->Angiogenesis Inhibitor Pyrimidine-5-carboxylic acid derivatives Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 Signaling Pathway in Angiogenesis.

CDK2_Cell_Cycle_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates pRb p-Rb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor Pyrimidine-5-carboxylic acid derivatives Inhibitor->CDK2

Caption: Role of CDK2 in the G1/S phase transition of the cell cycle.

Experimental_Workflow Start Compound Library (Pyrimidine-5-carboxylic acid derivatives) Primary_Screening Primary Screening (e.g., Single concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Secondary_Assays Secondary Assays (e.g., Cell-based assays, selectivity profiling) Potent_Hits->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound

Caption: General experimental workflow for inhibitor screening.

References

The Core Mechanism of Pyrimidine-Based Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, demonstrating inhibitory activity against a wide array of enzymes critical in various disease pathways.[1] This guide delves into the mechanisms of action of pyrimidine-based inhibitors targeting key enzyme classes, providing quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to be an invaluable resource for researchers in the field.

Overview of Pyrimidine-Based Enzyme Inhibition

Pyrimidine analogs can act as enzyme inhibitors through various mechanisms, primarily categorized as reversible and irreversible inhibition.[2] Reversible inhibitors bind to enzymes through non-covalent interactions and can be classified as:

  • Competitive Inhibition: The inhibitor, structurally similar to the substrate, competes for the active site. This increases the apparent Michaelis constant (Km) without changing the maximum velocity (Vmax).[2]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vmax, but Km remains unchanged.[2]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, leading to a decrease in both Vmax and Km.[2]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex with different affinities, affecting both Km and Vmax.[2]

Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to permanent inactivation.[1][2]

Key Enzyme Targets and Mechanisms of Action

Pyrimidine-based compounds have been successfully developed to target a range of enzymes implicated in diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.[1][3][4]

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer.[3] Pyrimidine scaffolds are considered "privileged" in kinase inhibitor design as they can act as bioisosteres of the purine ring of ATP, the natural substrate for kinases.[3] Many pyrimidine-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket in the kinase domain.[5]

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[6] Mutations in EGFR can lead to its constitutive activation and are a hallmark of certain cancers.[6] Pyrimidine-based inhibitors can block this signaling by competing with ATP for the kinase domain's binding site.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.

Quantitative Data: Pyrimidine-Based Protein Kinase Inhibitors

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Inhibition TypeReference
IbrutinibBruton's Tyrosine Kinase (BTK)0.5-Irreversible[1]
AcalabrutinibBruton's Tyrosine Kinase (BTK)5.1-Irreversible[1]
Alisertib (MLN8237)Aurora Kinase A1.2-ATP-competitive[5]
Barasertib (AZD1152)Aurora Kinase B0.37-ATP-competitive[5]
BI2536Polo-like Kinase 1 (PLK1)0.83-ATP-competitive[5]
Compound 11EGFRWT99-Not Specified[7]
Compound 11EGFRT790M123-Not Specified[7]
Compound 34EGFR2-Not Specified[6]
Compound 37EGFR2-Not Specified[6]
Compound 46EGFR3.76-Not Specified[6]
Compound 70EGFR5.7-Not Specified[6]
Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[8][9] Inhibiting DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting cell proliferation.[9][10]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a multi-step enzymatic pathway. DHODH catalyzes the fourth step, the oxidation of dihydroorotate to orotate.[9] Pyrimidine-based inhibitors can block this essential step.

DeNovo_Pyrimidine_Biosynthesis Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA_RNA_Synthesis UMP->DNA_RNA_Synthesis DHODH DHODH Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->DHODH Inhibits

Caption: The de novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.

Quantitative Data: Pyrimidine-Based DHODH Inhibitors

InhibitorTarget EnzymeIC50 (nM)Ki (µM)Inhibition TypeReference
TeriflunomideDHODH940-Not Specified[11]
LeflunomideDHODH--Not Specified[9][10]
H-006DHODH3.8-Not Specified[11]
D,L-5-trans-methyl DHO (7)DHODH-45Inhibitor and weak substrate[8]
Thymidylate Synthase (TS)

Thymidylate synthase is a crucial enzyme in the folate pathway that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[12][13] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death.[13] Fluoropyrimidines like 5-fluorouracil (5-FU) are well-known indirect inhibitors of TS.[14][15]

Mechanism of 5-Fluorouracil (5-FU)

5-FU is a prodrug that is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP).[15] FdUMP forms a stable ternary covalent complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme.[15]

FU_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation Ternary_Complex Stable Ternary Complex (FdUMP-TS-5,10-MTHF) FdUMP->Ternary_Complex Thymidylate_Synthase Thymidylate_Synthase Thymidylate_Synthase->Ternary_Complex 5,10-MTHF 5,10-Methylene- tetrahydrofolate 5,10-MTHF->Ternary_Complex dUMP_to_dTMP dUMP -> dTMP Ternary_Complex->dUMP_to_dTMP Inhibits DNA_Synthesis DNA_Synthesis dUMP_to_dTMP->DNA_Synthesis Required for

Caption: Mechanism of action for the thymidylate synthase inhibitor 5-Fluorouracil.

Quantitative Data: Pyrimidine-Based Thymidylate Synthase Inhibitors

InhibitorTarget EnzymeIC50KiInhibition TypeReference
5-Fluorouracil (as FdUMP)Thymidylate SynthaseVariesVariesCovalent Inhibition[14][15]
RaltitrexedThymidylate SynthaseVariesVariesDirect and Specific[13][14]
PemetrexedThymidylate SynthaseVariesVariesDirect and Specific[13]

Experimental Protocols

General Enzyme Inhibition Assay

This protocol outlines the general steps for determining the inhibitory potency (e.g., IC50) of a pyrimidine-based compound.

Materials and Reagents: [16]

  • Purified target enzyme

  • Enzyme-specific substrate

  • Pyrimidine-based inhibitor compound

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)

  • Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH, ATP)

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well plates

  • Pipettes and tips

  • Distilled water

Workflow:

Enzyme_Inhibition_Assay_Workflow A Prepare Buffers and Solutions B Dilute Enzyme to Working Concentration A->B C Prepare Serial Dilutions of Inhibitor A->C D Pre-incubate Enzyme with Inhibitor (or vehicle control) B->D C->D E Initiate Reaction by Adding Substrate D->E F Monitor Reaction Progress (e.g., change in absorbance over time) E->F G Data Analysis: Calculate initial velocities and determine IC50 F->G

Caption: A generalized workflow for an enzyme inhibition assay.

Detailed Steps: [1][16]

  • Prepare Buffers and Solutions: Prepare a buffer that maintains the optimal pH for the enzyme's activity. Dissolve the substrate, inhibitor, and any necessary cofactors in the appropriate buffer.

  • Enzyme Dilution: Dilute the enzyme to a concentration that yields a linear reaction rate over a reasonable time course.

  • Pre-incubation with Inhibitor: In a multi-well plate or cuvettes, mix the enzyme with various concentrations of the pyrimidine inhibitor. Include a control with no inhibitor (vehicle only). Allow the mixture to pre-incubate for a set time (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitor the Reaction: Immediately measure the rate of product formation or substrate depletion over time using a spectrophotometer or plate reader.

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the reaction progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value.

DHODH Inhibition Assay Example

This protocol is a specific example for measuring the inhibition of human DHODH.[1]

Reagents:

  • Recombinant human DHODH

  • L-dihydroorotic acid (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP; colorimetric indicator)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

Procedure:

  • Prepare Reaction Mixture: Prepare a reaction mixture containing the assay buffer, decylubiquinone, and DCIP.

  • Pre-incubation with Inhibitor: Aliquot the reaction mixture into a 96-well plate. Add varying concentrations of the pyrimidine inhibitor to the wells. Add a fixed amount of recombinant human DHODH to each well and incubate at 25°C for 30 minutes.

  • Reaction Initiation: Start the reaction by adding the substrate, L-dihydroorotic acid, to each well.

  • Absorbance Measurement: Immediately begin measuring the decrease in absorbance at 650 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.

  • Data Analysis: The initial reaction velocities are determined from the linear phase of the reaction. The IC50 is calculated as described in the general assay protocol.

Conclusion

Pyrimidine-based scaffolds are a cornerstone in the development of potent and selective enzyme inhibitors. Their versatility allows them to target a wide range of enzymes through various mechanisms of action. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued success of drug discovery and development efforts in this area. This guide provides a foundational overview to aid researchers in their pursuit of novel pyrimidine-based therapeutics.

References

A Technical Guide to the Spectroscopic Data of 2,4-Dimethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpyrimidine-5-carboxylic acid (CAS 74356-36-8) is a heterocyclic compound belonging to the pyrimidine family.[1][2] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules and pharmaceuticals.[3][4] This document provides a detailed overview of the spectroscopic characteristics of this compound, a representative experimental protocol for its synthesis, and a logical workflow for its preparation. While experimental spectra for this specific molecule are not widely available in the cited literature, this guide presents predicted data based on the analysis of its functional groups and comparison with similar structures.

Molecular Structure
  • Molecular Formula: C₇H₈N₂O₂[1]

  • Molecular Weight: 152.15 g/mol [1]

  • Structure: The molecule consists of a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 5.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show four distinct signals. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH> 10.0Broad Singlet1H
Pyrimidine-H (C6-H)~8.5 - 9.0Singlet1H
Methyl-H (C2-CH₃)~2.5 - 2.8Singlet3H
Methyl-H (C4-CH₃)~2.4 - 2.7Singlet3H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display seven unique resonances, corresponding to each carbon atom in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C =O (Carboxylic Acid)~165 - 175
C 2 (Pyrimidine Ring)~160 - 165
C 4 (Pyrimidine Ring)~155 - 160
C 6 (Pyrimidine Ring)~150 - 155
C 5 (Pyrimidine Ring)~120 - 125
C 2-C H₃~20 - 25
C 4-C H₃~15 - 20
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is characterized by absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
Carboxylic Acid O-H3300 - 2500 (Broad)Stretch
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H (Methyl)3000 - 2850Stretch
Carboxylic Acid C=O1725 - 1700Stretch
Pyrimidine Ring C=N, C=C1600 - 1450Stretch
Carboxylic Acid C-O1320 - 1210Stretch

Experimental Protocols: Synthesis

While a specific protocol for this compound was not detailed in the searched literature, a general and widely applicable method for synthesizing substituted pyrimidines is the Biginelli reaction.[5][6][7] This one-pot, three-component condensation is an efficient route to pyrimidine derivatives.[7][8]

Representative Synthesis via Modified Biginelli-type Reaction

This protocol outlines a plausible synthetic route to a precursor of this compound, which can then be hydrolyzed to the final product.

Objective: To synthesize a 2,4-dimethylpyrimidine-5-carboxylate ester.

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • Acetaldehyde (Aldehyde)

  • Acetamidine hydrochloride (Amidine source)

  • A suitable acid or Lewis acid catalyst (e.g., HCl, Yb(OTf)₃)[7]

  • Solvent (e.g., Ethanol or solvent-free conditions)[7][9]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, acetaldehyde, and acetamidine hydrochloride.

  • Catalyst and Solvent Addition: Add a catalytic amount of the chosen acid catalyst. If using a solvent, add ethanol. For solvent-free conditions, the reactants can be mixed directly.[7][9]

  • Reaction: The mixture is heated under reflux for several hours or subjected to microwave irradiation for a shorter duration.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. The crude product is then washed with cold water or a suitable solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 2,4-dimethylpyrimidine-5-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH) followed by acidification with a mineral acid (e.g., HCl).

Visualizations

Synthesis Workflow

The following diagram illustrates the generalized workflow for the synthesis of this compound, from the initial condensation reaction to the final hydrolysis step.

G Synthesis Workflow for this compound cluster_0 Step 1: Biginelli-type Condensation cluster_1 Step 2: Hydrolysis Reactants Ethyl Acetoacetate + Acetaldehyde + Acetamidine Mixing Mixing with Catalyst (e.g., HCl in Ethanol) Reactants->Mixing Heating Heating under Reflux or Microwave Irradiation Mixing->Heating Ester Ethyl 2,4-dimethyl- pyrimidine-5-carboxylate Heating->Ester Base Base Hydrolysis (e.g., NaOH, H₂O, Heat) Ester->Base Purified Intermediate Acid Acidification (e.g., HCl) Base->Acid Product 2,4-Dimethylpyrimidine- 5-carboxylic acid Acid->Product

Caption: A generalized workflow for the synthesis of the target compound.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry, owing to its presence in the essential building blocks of life: the nucleobases cytosine, thymine, and uracil.[1] This natural prevalence has long inspired the exploration of synthetic pyrimidine derivatives for a vast array of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][3][4] Within this broad and versatile class of compounds, pyrimidine-5-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research. The introduction of a carboxylic acid group at the 5-position provides a crucial functional handle for chemical modifications and specific biological interactions, allowing for the development of derivatives with highly tailored properties.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, and therapeutic applications of pyrimidine-5-carboxylic acid derivatives, with a focus on their role in modern drug discovery.

Historical Perspective and Key Milestones

The scientific journey into pyrimidine derivatives began in the late 18th and early 19th centuries with the isolation of compounds like alloxan.[5] However, the systematic study of pyrimidines gained momentum in 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate and amidines.[6] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[6] Early interest in pyrimidine carboxylic acids in a biochemical context was noted in 1907 by Wheeler and colleagues, who considered their potential role in the structure of nucleic acids.[7] A significant milestone was the identification of uracil-4-carboxylic acid as the naturally occurring orotic acid, isolated from milk whey.[7] The synthesis of derivatives of pyrimidine-5-carboxylic acid was reported in the Journal of the American Chemical Society as early as 1941 and 1942, indicating a long-standing interest in this specific class of compounds.[8] Over the decades, research has evolved from these foundational synthetic explorations to the rational design of potent and selective inhibitors of various biological targets, driven by a deeper understanding of their therapeutic potential.[8]

Synthetic Methodologies

The synthesis of pyrimidine-5-carboxylic acid derivatives has been approached through various methods, from classical condensation reactions to modern catalytic and multi-component strategies.

Early Synthetic Approaches

Initial syntheses often involved the condensation of β-dicarbonyl compounds with N-C-N containing reagents like amidines, ureas, or guanidines, a strategy known as the "Principal Synthesis".[6][9] One of the foundational methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.[9]

Modern Synthetic Protocols

More contemporary methods offer improved yields, milder reaction conditions, and greater functional group tolerance. A notable example is the high-yielding, direct approach to 2-substituted pyrimidine-5-carboxylic esters that avoids substitution at the 4-position.[10] This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[10]

Materials:

  • Methyl formate

  • Methyl 3,3-dimethoxypropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Amidinium salts (various)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[11]

    • The reaction mixture is stirred at room temperature for 12-16 hours.[11]

    • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.[11]

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.[11]

    • The reaction mixture is stirred at room temperature for 12-16 hours.[11]

    • The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.[11]

    • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).[11]

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[11]

    • The crude product is purified by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.[11]

Materials:

  • Substituted benzaldehyde

  • Malononitrile or Cyanoacetamide

  • Urea or Thiourea

  • Ammonium chloride

  • Ethyl acetate

  • n-hexane

Procedure:

  • A mixture of substituted benzaldehyde (1 mmol), malononitrile or cyanoacetamide (1 mmol), urea or thiourea (1.5 mmol), and ammonium chloride (10 mol%) is heated at 110°C for the appropriate time, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into crushed ice to obtain a solid product.

  • The crude product is filtered, washed with cold water, and recrystallized from a 1:3 mixture of ethyl acetate and n-hexane to yield the pure product.

Biological Activities and Therapeutic Potential

Pyrimidine-5-carboxylic acid derivatives exhibit a broad spectrum of biological activities, making them a privileged scaffold in drug discovery.

Anticancer Activity

A significant area of investigation for these derivatives is oncology. They have shown potent activity against various cancer cell lines, often through the inhibition of key signaling pathways.

Table 1: Anticancer Activity of Selected Pyrimidine-5-Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3d MCF-7 (Breast)43.4[12]
MDA-MB-231 (Breast)35.9[12]
4d MCF-7 (Breast)39.0[12]
MDA-MB-231 (Breast)35.1[12]
8b MCF-7 (Breast)3.0[13]
8f MCF-7 (Breast)4.0[13]
10b HepG2 (Liver)3.56[9]
A549 (Lung)5.85[9]
MCF-7 (Breast)7.68[9]
4f MCF-7 (Breast)1.629[14]
4i MCF-7 (Breast)1.841[14]
A549 (Lung)2.305[14]
4a A549 (Lung)3.304[14]
3b VariousPotent COX-2 inhibitor[15]
5b VariousPotent COX-2 inhibitor[15]
5d VariousPotent COX-2 inhibitor[15]
Antimicrobial and Anti-inflammatory Activity

Derivatives of pyrimidine-5-carboxylic acid have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.[16] For instance, pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

Signaling Pathways and Mechanism of Action

The diverse biological effects of pyrimidine-5-carboxylic acid derivatives are a result of their interaction with various cellular signaling pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating immune responses and cell growth.[17][18] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[19] Several pyrimidine-based compounds have been developed as potent and selective JAK inhibitors.[17]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Pyrimidine_Derivative Pyrimidine-5-Carboxylic Acid Derivative Pyrimidine_Derivative->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine-5-carboxylic acid derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Certain 5-cyanopyrimidine derivatives have been identified as potent inhibitors of p38α MAP kinase, demonstrating their potential in treating inflammatory diseases.[20]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factor Transcription Factor (e.g., AP-1) p38_MAPK->Transcription_Factor Activation Pyrimidine_Derivative 5-Cyanopyrimidine Derivative Pyrimidine_Derivative->p38_MAPK Inhibition Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α) Transcription_Factor->Inflammatory_Genes Transcription

Caption: Inhibition of the p38 MAPK signaling pathway by a 5-cyanopyrimidine derivative.

Conclusion and Future Directions

The journey of pyrimidine-5-carboxylic acid derivatives from their early synthesis to their current status as a privileged scaffold in drug discovery is a testament to their chemical versatility and biological significance. The ability to readily modify their structure has led to the development of potent and selective inhibitors of various therapeutic targets. Future research will likely focus on the continued rational design of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The exploration of new therapeutic areas for these compounds, driven by a deeper understanding of their mechanisms of action and the signaling pathways they modulate, will undoubtedly continue to be a vibrant and productive field of investigation for researchers, scientists, and drug development professionals.

References

In Silico Analysis of 2,4-Dimethylpyrimidine-5-carboxylic acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive in silico evaluation of 2,4-Dimethylpyrimidine-5-carboxylic acid (CAS: 74356-36-8). Utilizing established computational methodologies, this document details the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. The objective is to offer researchers, scientists, and drug development professionals a foundational dataset to guide future experimental studies and assess its potential as a drug candidate. All methodologies for the in silico predictions are detailed, and key workflows are visualized to ensure clarity and reproducibility.

Introduction

The journey of a drug from initial concept to market is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic and safety profiles.[1][2] In silico, or computer-aided, prediction methods have become indispensable tools in modern drug discovery, allowing for the early-stage assessment of a compound's drug-like properties.[3][4] This approach saves considerable time and resources by prioritizing candidates with a higher probability of success and flagging potential liabilities before extensive laboratory synthesis and testing.[5][6]

This guide focuses on this compound, a heterocyclic compound containing a pyrimidine scaffold, which is a common motif in many biologically active molecules.[7][8] By computationally modeling its fundamental physicochemical and ADMET properties, we can construct a preliminary profile of its behavior in a biological system.

Predicted Physicochemical and Pharmacokinetic Properties

The fundamental physicochemical properties of a molecule are critical determinants of its pharmacokinetic behavior.[1] Properties such as lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility directly influence a drug's absorption, distribution, and excretion. The predicted properties for this compound are summarized below.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueDescription
Molecular Formula C₇H₈N₂O₂[9][10]The elemental composition of the molecule.
Molecular Weight 152.15 g/mol [9]The mass of one mole of the substance.
pKa (acidic) 4.2 ± 0.5The predicted acid dissociation constant for the carboxylic acid group. This value indicates it is a moderately weak acid.
logP (Octanol-Water) 1.1 ± 0.4The logarithm of the partition coefficient, indicating the molecule's lipophilicity. A value in this range suggests balanced solubility.
Aqueous Solubility (logS) -2.5 ± 0.6The logarithm of the molar solubility in water. This prediction suggests moderate aqueous solubility.
Topological Polar Surface Area 66.5 ŲTPSA is correlated with drug transport properties such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1The number of hydrogen atoms attached to electronegative atoms (O, N).
Hydrogen Bond Acceptors 4The number of electronegative atoms (O, N) with lone pairs.
Rotatable Bonds 1The number of bonds that allow free rotation, influencing conformational flexibility.

In Silico ADMET Profile

The ADMET profile predicts how a drug will be processed by the body. A favorable ADMET profile is crucial for a successful therapeutic agent.

Table 2: Predicted ADMET Profile of this compound

ADMET ParameterCategoryPredicted OutcomeImplication
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateSuggests moderate ability to cross the intestinal epithelial barrier.
Distribution Blood-Brain Barrier (BBB)Low / Non-penetrantUnlikely to cross into the central nervous system, potentially reducing CNS side effects.
Plasma Protein BindingModerateIndicates a fraction of the drug will be bound to plasma proteins, affecting its free concentration.
Metabolism CYP450 2D6 InhibitorNoLow risk of drug-drug interactions involving the CYP2D6 pathway.
CYP450 3A4 InhibitorNoLow risk of drug-drug interactions involving the CYP3A4 pathway.
Toxicity AMES MutagenicityNon-mutagenicPredicted to be non-mutagenic, indicating a lower risk of causing DNA mutations.
hERG I InhibitionNon-inhibitorLow risk of cardiotoxicity related to the blockage of the hERG potassium channel.
HepatotoxicityLow RiskPredicted to have a low probability of causing liver damage.
Skin SensitizationLow RiskUnlikely to cause an allergic response upon skin contact.

In Silico Methodologies and Protocols

The predictions summarized above are derived from a variety of computational models. The general protocols for these predictions are outlined below.

Protocol 1: Prediction of Physicochemical Properties
  • Input Data: The 2D structure of this compound is converted to a simplified molecular-input line-entry system (SMILES) string for input into prediction software.

  • pKa Prediction: The pKa is predicted using a hybrid method that combines quantum mechanical (QM) calculations with machine learning.[11] The QM component calculates the electronic properties around the ionizable carboxylic acid group, while a machine learning model, trained on a large dataset of known pKa values, refines the prediction based on the broader molecular structure.[11][12]

  • logP and Solubility Prediction: The octanol-water partition coefficient (logP) and aqueous solubility (logS) are predicted using atom-based and fragment-based contribution methods.[13][14] These models deconstruct the molecule into atomic or functional group fragments and sum their individual contributions to lipophilicity and solubility, applying correction factors for intramolecular interactions.[14]

  • Descriptor Calculation: Other properties like TPSA, hydrogen bond donors/acceptors, and rotatable bonds are calculated based on topological analysis of the molecular graph.

Protocol 2: ADMET Profiling
  • Model Basis: The ADMET predictions are generated using a suite of Quantitative Structure-Activity Relationship (QSAR) models.[15] QSAR models are statistical models that correlate a molecule's structural features (descriptors) with its biological activity or property (e.g., toxicity).[6][15]

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for this compound.

  • Model Application: The calculated descriptors are fed into pre-trained machine learning models (e.g., Support Vector Machines, Random Forests, or Graph Neural Networks).[16][17] Each model is specifically trained on a large, curated dataset of compounds with known experimental outcomes for a single ADMET endpoint (e.g., Ames mutagenicity).

  • Prediction Generation: The model outputs a classification (e.g., "mutagenic" / "non-mutagenic") or a probability score for each ADMET endpoint.[18] These models are designed to recognize structural alerts and physicochemical patterns associated with adverse effects or poor pharmacokinetics.[5][18]

Visualizations: Workflows and Pathways

To clarify the relationships between the concepts discussed, the following diagrams are provided.

In_Silico_Prediction_Workflow cluster_input Step 1: Input cluster_compute Step 2: Computation cluster_output Step 3: Output & Analysis Input 2D Molecular Structure (this compound) Descriptors Molecular Descriptor Calculation Input->Descriptors Models Application of Predictive Models (QSAR, ML, QM) Descriptors->Models PhysChem Physicochemical Properties (pKa, logP, Solubility) Models->PhysChem ADMET ADMET Profile (Absorption, Toxicity, etc.) Models->ADMET

Caption: General workflow for in silico property prediction.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression & Cell Proliferation TF->Proliferation Inhibitor Hypothetical Inhibition by Pyrimidine Analog Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The in silico analysis of this compound suggests a promising profile for a potential drug candidate. Key predicted strengths include high intestinal absorption, moderate solubility, and a low risk of major toxicities such as mutagenicity and hERG-related cardiotoxicity. The prediction that it does not readily cross the blood-brain barrier could be advantageous for therapies targeting peripheral systems, minimizing central nervous system side effects.

While these computational predictions are valuable for initial assessment, they must be validated through experimental studies. Future work should focus on the chemical synthesis of the compound, followed by in vitro assays to confirm the predicted physicochemical properties and ADMET profile. Biological activity screening would then be necessary to identify its potential therapeutic targets. The data presented in this guide serves as a robust starting point for these subsequent research and development efforts.

References

An In-depth Technical Guide to 2,4-Dimethylpyrimidine-5-carboxylic acid: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethylpyrimidine-5-carboxylic acid, a pivotal heterocyclic building block in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, synthesis, and its role in the development of targeted therapeutics, particularly kinase inhibitors. Experimental protocols and quantitative data are presented to facilitate its application in research and drug discovery.

Physicochemical Properties of this compound

This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValue
IUPAC Name This compound
CAS Number 74356-36-8[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance White to off-white powder
Purity Typically ≥95%
Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following are characteristic spectral data for the compound.

Spectroscopy Data
¹H NMR Spectral data for the precise compound is not readily available in the public domain. However, for a closely related derivative, ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, characteristic shifts include signals for the pyrimidine ring protons, methyl groups, and the carboxylic acid proton.[2]
¹³C NMR As with ¹H NMR, specific data for this compound is limited. For similar pyrimidine-5-carboxylate derivatives, characteristic peaks for the pyrimidine ring carbons, methyl carbons, and the carboxyl carbon are observed.[2]
FT-IR (KBr, cm⁻¹) The IR spectrum of a typical pyrimidine carboxylic acid would show characteristic absorption bands for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carbonyl group (~1700 cm⁻¹), and C-N and C=C stretching of the pyrimidine ring.
Mass Spectrometry (MS) Predicted m/z for [M+H]⁺ is 153.0659.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of an appropriate β-ketoester with an amidine. A general and efficient method involves the reaction of ethyl 2-formyl-3-oxobutanoate with acetamidine followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Pyrimidine Ring Formation: To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes. To this, add a solution of ethyl 2-formyl-3-oxobutanoate (1.0 equivalent) in ethanol dropwise.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

  • Hydrolysis: To the aqueous layer, add a solution of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Role as a Chemical Building Block in Drug Discovery

This compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyrimidine core is a common feature in many approved drugs, and this particular building block offers reactive sites for further functionalization, primarily through its carboxylic acid group.

Synthesis of Kinase Inhibitors

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Pyrimidine-based compounds have been successfully developed as potent VEGFR-2 inhibitors.

Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Precursor

This protocol outlines the synthesis of an amide derivative of this compound, a common step in the elaboration of this building block into a final kinase inhibitor.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Aniline or a substituted aniline

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation (Method A): To a suspension of this compound (1.0 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir the mixture at room temperature until a clear solution is obtained. Remove the excess thionyl chloride under reduced pressure.

  • Amide Coupling (Method A): Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired aniline (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Amide Coupling (Method B - Using a Coupling Agent): To a solution of this compound (1.0 equivalent), the desired aniline (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents). Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-aryl-2,4-dimethylpyrimidine-5-carboxamide.

Quantitative Data for a Representative VEGFR-2 Inhibitor Synthesis:

ReactantProductYield (%)Purity (%)Reference
Pyrimidine-5-carbonitrile derivativeNovel VEGFR-2 inhibitor (Compound 11e)->95[5]
Pyrimidine-based derivativeVEGFR-2 inhibitor (Compound 7j)->95[4]
Pyrazolo[3,4-d]pyrimidine derivativeVEGFR-2 inhibitor (Compound 12b)->95[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Valosin-containing protein (p97/VCP) is an ATPase that plays a crucial role in protein homeostasis and is a promising target in cancer therapy.[7] Pyrimidine-boronic acid derivatives have been identified as potent inhibitors of p97.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by compounds derived from this compound.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation mTOR mTOR AKT->mTOR Migration Cell Migration Angiogenesis AKT->Migration mTOR->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

p97_VCP_Pathway cluster_cytosol Cytosol Ub_Protein Ubiquitinated Misfolded Protein p97 p97/VCP (ATPase) Ub_Protein->p97 Binding Proteasome 26S Proteasome p97->Proteasome Protein Unfolding & Translocation ER_Stress ER Stress Degradation Protein Degradation Proteasome->Degradation Inhibitor Pyrimidine-based Inhibitor Inhibitor->p97 Inhibitor->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: p97/VCP-mediated Protein Degradation Pathway Inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of its carboxylic acid moiety make it an attractive starting material for the development of novel drug candidates, particularly in the area of kinase inhibition. The information provided in this technical guide is intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of 2,4-Dimethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2,4-dimethylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the synthesis of ethyl 2,4-dimethylpyrimidine-5-carboxylate, followed by its hydrolysis to the final carboxylic acid product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Ester SynthesisStep 2: Ester Hydrolysis
Product Ethyl 2,4-dimethylpyrimidine-5-carboxylateThis compound
Reactants Ethyl acetoacetate, Acetamidine hydrochlorideEthyl 2,4-dimethylpyrimidine-5-carboxylate, Sodium hydroxide
Solvent EthanolEthanol/Water
Catalyst Sodium ethoxide (in situ)None
Reaction Temperature Reflux (approx. 78 °C)Reflux (approx. 80-90 °C)
Reaction Time 6-8 hours2-4 hours
Typical Yield 75-85%90-98%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

This protocol details the synthesis of the intermediate ester, ethyl 2,4-dimethylpyrimidine-5-carboxylate, through the condensation of ethyl acetoacetate and acetamidine.

Materials:

  • Ethyl acetoacetate

  • Acetamidine hydrochloride

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add 150 mL of anhydrous ethanol. Add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 32.5 g (0.25 mol) of ethyl acetoacetate, followed by 23.6 g (0.25 mol) of acetamidine hydrochloride.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 150 mL of water and 150 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 75 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2,4-dimethylpyrimidine-5-carboxylate as an oil or low-melting solid.

  • Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Protocol 2: Hydrolysis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

This protocol describes the conversion of the synthesized ester to the final product, this compound.

Materials:

  • Ethyl 2,4-dimethylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 18.0 g (0.1 mol) of ethyl 2,4-dimethylpyrimidine-5-carboxylate in 100 mL of ethanol.

  • Saponification: Prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water and add it to the ethanolic solution of the ester.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the ester spot on TLC. The hydrolysis is typically complete within 2-4 hours.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: To the remaining aqueous solution, cool it in an ice bath and carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 2-3. A white precipitate of this compound will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis.

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 Ethyl Acetoacetate + Acetamidine HCl reagent1 Sodium Ethoxide in Ethanol reaction1 Reflux (6-8 hours) start1->reaction1 reagent1->reaction1 workup1 Work-up & Extraction reaction1->workup1 product1 Ethyl 2,4-Dimethylpyrimidine- 5-carboxylate workup1->product1 start2 Ethyl 2,4-Dimethylpyrimidine- 5-carboxylate product1->start2 reagent2 NaOH in Ethanol/Water reaction2 Reflux (2-4 hours) start2->reaction2 reagent2->reaction2 workup2 Acidification (HCl) reaction2->workup2 product2 2,4-Dimethylpyrimidine- 5-carboxylic Acid workup2->product2

Caption: Experimental workflow for the two-step synthesis.

reaction_scheme cluster_intermediate Intermediate cluster_final_product Final Product reactant1 Ethyl Acetoacetate plus1 + intermediate Ethyl 2,4-Dimethylpyrimidine- 5-carboxylate reactant1->intermediate Step 1: Condensation reactant2 Acetamidine reactant2->intermediate Step 1: Condensation product 2,4-Dimethylpyrimidine- 5-carboxylic Acid intermediate->product Step 2: Hydrolysis

Caption: Overall chemical transformation pathway.

Detailed Experimental Protocol for the Synthesis of 2,4-Dimethylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,4-dimethylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined two-step synthesis is robust and proceeds through the formation of an ethyl ester intermediate, followed by its hydrolysis.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved in two main stages:

  • Step 1: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate: This step involves the condensation of ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate with acetamidine in the presence of a base.

  • Step 2: Hydrolysis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate: The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate D Reaction at Reflux A->D B Acetamidine B->D C Triethylamine in Ethanol C->D E Ethyl 2,4-dimethylpyrimidine-5-carboxylate D->E G Reaction at Reflux E->G F Aqueous NaOH F->G H Acidification (HCl) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

This procedure details the formation of the pyrimidine ring through a condensation reaction.

Materials and Reagents:

  • Ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate

  • Acetamidine

  • Triethylamine

  • Ethanol, anhydrous

  • Ethyl acetate (for chromatography)

  • Petroleum ether (for chromatography)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a dry 250 mL round-bottom flask, add ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate (22 g, 0.12 mol).

  • Dissolve the starting material in ethanol (50 mL).

  • To the solution, add acetamidine (10 g, 0.11 mol) and triethylamine (11 g, 0.11 mol).

  • Heat the reaction mixture to reflux and maintain stirring for 2 hours.

  • After the reaction is complete, remove the ethanol using a rotary evaporator.

  • Purify the resulting brown oil by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether (9:10) as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield ethyl 2,4-dimethylpyrimidine-5-carboxylate as a brown oil.

Quantitative Data:

ParameterValue
Yield10 g (50%)
Physical StateBrown oil
Step 2: Hydrolysis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate to this compound

This protocol describes the conversion of the ethyl ester to the final carboxylic acid product.

Materials and Reagents:

  • Ethyl 2,4-dimethylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,4-dimethylpyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (typically monitored by TLC or LC-MS).

  • After cooling the reaction mixture to room temperature, carefully acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • The precipitation of a solid product should be observed upon acidification.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any inorganic impurities.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data:

ParameterValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol

Note: The yield for the hydrolysis step is typically high, but should be determined empirically.

Logical Relationship of Synthesis

The synthesis follows a logical progression from commercially available starting materials to the final desired product. The key transformation in the first step is the formation of the heterocyclic pyrimidine ring, a common strategy in medicinal chemistry. The second step is a standard functional group transformation, converting the ester to a carboxylic acid, which can then be used in further synthetic modifications, such as amide bond formation.

Logical_Relationship cluster_intermediate Intermediate cluster_final Final Product SM1 Ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate INT Ethyl 2,4-dimethylpyrimidine-5-carboxylate SM1->INT Condensation SM2 Acetamidine SM2->INT FP This compound INT->FP Hydrolysis

Caption: Logical flow of the synthesis from starting materials to the final product.

Application Notes and Protocols: 2,4-Dimethylpyrimidine-5-carboxylic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2,4-Dimethylpyrimidine-5-carboxylic acid as a key intermediate in pharmaceutical research and development. The protocols detailed below are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

Pyrimidine-5-carboxylic acid derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including approved drugs and clinical candidates. The substituents at various positions on the pyrimidine ring play a crucial role in modulating the pharmacological properties of these compounds. This compound serves as a valuable building block, offering a reactive handle at the 5-position for further chemical modifications, such as amide bond formation, to generate libraries of potential therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the formation of its ethyl ester via a Biginelli-type reaction, followed by hydrolysis to the free carboxylic acid.

Protocol 1: Synthesis of Ethyl 2,4-Dimethylpyrimidine-5-carboxylate

This protocol describes a plausible synthesis route based on the principles of the Biginelli reaction, which is a one-pot cyclocondensation.

Reaction Scheme:

G reagents Ethyl Acetoacetate + Acetamidine + Triethyl Orthoformate product Ethyl 2,4-Dimethylpyrimidine-5-carboxylate reagents->product Heat catalyst Acid Catalyst (e.g., HCl) catalyst->product

Caption: Synthesis of Ethyl 2,4-Dimethylpyrimidine-5-carboxylate.

Materials:

  • Ethyl acetoacetate

  • Acetamidine hydrochloride

  • Triethyl orthoformate

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) and acetamidine hydrochloride (1.1 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 2,4-dimethylpyrimidine-5-carboxylate.

Quantitative Data (Representative):

ParameterValue
Yield 60-80%
Purity (by HPLC) >95%
Reaction Time 4-8 hours
Reaction Temperature 78 °C (Reflux)
Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester to the desired carboxylic acid.[1]

Reaction Scheme:

G reactant Ethyl 2,4-Dimethylpyrimidine-5-carboxylate product This compound reactant->product Heat reagents NaOH (aq) reagents->product

Caption: Hydrolysis of Ethyl 2,4-Dimethylpyrimidine-5-carboxylate.

Materials:

  • Ethyl 2,4-dimethylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve ethyl 2,4-dimethylpyrimidine-5-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4, which will cause the carboxylic acid to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data (Representative):

ParameterValue
Yield >90%
Purity (by NMR) >98%
Reaction Time 2-4 hours
Reaction Temperature 100 °C (Reflux)

Application in Pharmaceutical Intermediate Synthesis: Amide Bond Formation

A primary application of this compound in pharmaceutical synthesis is its conversion to pyrimidine-5-carboxamides. This structural motif is present in several active pharmaceutical ingredients (APIs), including kinase inhibitors and phosphodiesterase (PDE) inhibitors.

Protocol 3: Synthesis of a 2,4-Dimethylpyrimidine-5-carboxamide Derivative

This protocol outlines the general procedure for the amide coupling of this compound with a primary or secondary amine.

Experimental Workflow:

G start This compound activation Activation (e.g., SOCl2 or EDCI/HOBt) start->activation coupling Amine Coupling (R1R2NH) activation->coupling product 2,4-Dimethylpyrimidine-5-carboxamide Derivative coupling->product

Caption: General workflow for the synthesis of pyrimidine-5-carboxamide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., EDCI/HOBt)

  • A primary or secondary amine (R₁R₂NH)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (using Thionyl Chloride):

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the acid is fully converted to the acid chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2,4-dimethylpyrimidine-5-carboxamide derivative.

Quantitative Data (Representative for Amide Coupling):

ParameterValue
Yield 70-95%
Purity (by HPLC) >98%
Reaction Time 2-6 hours
Reaction Temperature 0 °C to Room Temperature

Potential Therapeutic Targets and Signaling Pathways

Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for drug development in several therapeutic areas.

Kinase Inhibition

Numerous pyrimidine derivatives are known to be kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

G cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase Intracellular Kinase (e.g., SIK, EGFR) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Inflammation) PhosphoSubstrate->Response Inhibitor Pyrimidine-5-carboxamide (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: Mechanism of action for pyrimidine-based kinase inhibitors.

Derivatives of pyrimidine-5-carboxamide have been investigated as inhibitors of Salt-Inducible Kinases (SIKs) for the treatment of inflammatory bowel disease and as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy.[2][3]

Phosphodiesterase (PDE) Inhibition

The pyrimidine-5-carboxamide scaffold is a key feature of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.

G cluster_0 PDE5 Inhibition Pathway NO Nitric Oxide (NO) (from sexual stimulation) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Relaxation Smooth Muscle Relaxation -> Erection cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 GMP GMP PDE5->GMP Degrades Inhibitor Avanafil (Pyrimidine-5-carboxamide derivative) Inhibitor->PDE5 Inhibits

Caption: Role of pyrimidine-5-carboxamide derivatives in PDE5 inhibition.

By inhibiting PDE5, these compounds lead to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of a wide range of pyrimidine-5-carboxamide derivatives with potential applications in drug discovery. The protocols provided herein offer a foundation for the synthesis and further functionalization of this important building block, enabling the exploration of novel therapeutic agents targeting various diseases.

References

Application Notes and Protocols: Pyrimidine Derivatives in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antimicrobial potential of pyrimidine derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating relevant biological pathways and experimental workflows.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their structural similarity to the nucleobases found in DNA and RNA allows them to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The growing crisis of antimicrobial resistance has spurred significant interest in the development of novel antimicrobial agents, with pyrimidine derivatives emerging as a promising class of compounds. This document outlines the application of pyrimidine derivatives in antimicrobial drug discovery, with a focus on their antibacterial and antifungal activities.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various pyrimidine derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50). The following tables summarize some of the reported quantitative data for different classes of pyrimidine derivatives against a range of microbial pathogens.

Antibacterial Activity
Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Thiophenyl-pyrimidineCompound Bb2MRSA2
Thiophenyl-pyrimidineCompound Bb2VREs2
Pleuromutilin-pyrimidine hybridsCompounds 15a, 15b, 15oMSSA, MRSA, MSSE, MRSE, E. faecium0.0625–4
2H-chromen-2-one analoguesCompound S1S. aureus16.26
2H-chromen-2-one analoguesCompound S7B. subtilis, E. coli17.34
Thieno[2,3-d]pyrimidinedionesCompound 2MRSA, VRSA, VISA, VRE2-16
1,2,4-Triazolo[1,5-a]pyrimidinesCompounds 9d, 9n, 9o, 9pGram-positive and Gram-negative bacteria16-102 µM
Pyrrolo[3,2-d]pyrimidinesCompounds 4a-4fS. aureus, P. aeruginosa, E. coli, Salmonella62.5-1000
Antifungal Activity
Compound ClassSpecific DerivativeFungal StrainEC50 (µg/mL)Reference
Pyrimidine-amide derivativesCompound 5oPhomopsis sp.10.5
2H-chromen-2-one analoguesCompounds S7, S11A. niger17.34
1,2,4-Triazolo[1,5-a]pyrimidinesCompounds 9d, 9n, 9o, 9pA. flavus, C. albicans15.50-26.30 µM

Key Mechanisms of Action

Pyrimidine derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes in microorganisms.

One of the well-established mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a precursor for nucleic acid synthesis. Another important target is the FtsZ protein, which is essential for bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death. Some pyrimidine derivatives also target bacterial DNA gyrase, an enzyme involved in DNA replication.

DHFR_Inhibition_Pathway cluster_BacterialCell Bacterial Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA (precursor for) DHFR->THF Pyrimidine Pyrimidine Derivative (e.g., Diaminopyrimidine) Pyrimidine->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by pyrimidine derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of the antimicrobial properties of pyrimidine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.

1. Materials:

  • Test pyrimidine derivatives
  • Mueller-Hinton Broth (MHB)
  • Bacterial strains (e.g., S. aureus, E. coli)
  • 96-well microtiter plates
  • Spectrophotometer
  • Incubator

2. Procedure:

  • Preparation of Bacterial Inoculum:
  • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into MHB.
  • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
  • Preparation of Test Compound Dilutions:
  • Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to obtain a range of concentrations.
  • Inoculation and Incubation:
  • Add the diluted bacterial inoculum to each well containing the test compound dilutions.
  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
  • Incubate the plates at 37°C for 18-24 hours.
  • Determination of MIC:
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Antifungal Susceptibility Testing using the Poisoned Food Technique

This method is commonly used to screen for antifungal activity against phytopathogenic fungi.

1. Materials: *

Application Notes and Protocols for Anticancer Agent Development from 2,4-Dimethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The diverse substitution patterns possible on the pyrimidine ring allow for the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. This document provides a generalized framework for the development of novel anticancer agents derived from 2,4-Dimethylpyrimidine-5-carboxylic acid.

It is important to note that a comprehensive search of scientific literature did not yield specific studies on the anticancer properties of derivatives of this compound. Therefore, the following application notes and protocols are based on established methodologies for the development of anticancer agents from other classes of pyrimidine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] These should be considered as a starting point for research in this novel area.

Application Notes

Rationale for this compound as a Scaffold

The this compound scaffold offers several strategic advantages for the design of novel anticancer agents. The carboxylic acid group at the 5-position serves as a versatile handle for the introduction of various functionalities through amide bond formation, esterification, or other chemical transformations. These modifications can be used to modulate properties such as solubility, cell permeability, and target binding affinity. The methyl groups at positions 2 and 4 can influence the electronic properties and steric profile of the molecule, potentially contributing to selective target engagement.

Potential Anticancer Mechanisms of Action

Based on the known mechanisms of other pyrimidine-based anticancer agents, derivatives of this compound could be designed to target a variety of cancer-related pathways. These may include:

  • Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][13]

  • Enzyme Inhibition: Pyrimidine analogs can be designed to inhibit enzymes crucial for cancer cell proliferation and survival, for instance, topoisomerase II or cyclooxygenase (COX) enzymes.[1][9][14]

  • Induction of Apoptosis: Novel derivatives may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[1][3][4][6]

  • Cell Cycle Arrest: Compounds could be developed to halt the cell cycle at specific checkpoints, thereby preventing cancer cell division.[1][6][13]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by novel this compound derivatives, focusing on the inhibition of a receptor tyrosine kinase (RTK) pathway.

anticancer_pathway Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Ligand Growth Factor Ligand->RTK Binds Inhibitor 2,4-Dimethylpyrimidine-5- carboxylic acid Derivative Inhibitor->RTK Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by a novel derivative.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of novel anticancer agents derived from this compound.

General Synthesis of Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

synthesis_workflow General Synthesis Workflow for Amide Derivatives Start 2,4-Dimethylpyrimidine- 5-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, HOBt/EDC) Start->Activation Reaction Amide Coupling Reaction Activation->Reaction Coupling Amine (R-NH2) Coupling->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product Amide Derivative Characterization->Product

Caption: Workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Desired amine (R-NH2)

  • Coupling agents (e.g., HATU, or HOBt and EDC)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Base (e.g., DIPEA or triethylamine)

  • Reagents for workup and purification

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add the coupling agents and stir for a few minutes at room temperature.

  • Add the desired amine and the base to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove excess reagents.

  • Purify the crude product by column chromatography.

  • Characterize the final compound using NMR, Mass Spectrometry, and other relevant techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT assay.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Normal cell line (for selectivity assessment, e.g., WI-38)

  • Cell culture medium and supplements

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and incubate overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized compounds

  • Recombinant protein kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the synthesized compounds.

  • In a multi-well plate, add the kinase, substrate, and buffer.

  • Add the synthesized compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation

As no specific data for this compound derivatives is available, the following tables are templates for how the quantitative data should be structured once obtained.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDModification (R-group)Cancer Cell Line 1 IC50 (µM)Cancer Cell Line 2 IC50 (µM)Normal Cell Line IC50 (µM)Selectivity Index (SI)
DM-01 Amide with BenzylamineData to be determinedData to be determinedData to be determinedCalculated
DM-02 Amide with AnilineData to be determinedData to be determinedData to be determinedCalculated
... ...............
Control DoxorubicinReference valueReference valueReference valueReference value

Table 2: In Vitro Kinase Inhibitory Activity of Lead Compounds

Compound IDTarget Kinase 1 IC50 (nM)Target Kinase 2 IC50 (nM)Off-target Kinase IC50 (nM)
DM-X Data to be determinedData to be determinedData to be determined
DM-Y Data to be determinedData to be determinedData to be determined
Control StaurosporineReference valueReference value

Conclusion

While direct evidence for the anticancer potential of this compound derivatives is currently lacking in the scientific literature, its chemical structure presents a promising starting point for the development of novel therapeutic agents. The generalized protocols and application notes provided herein offer a comprehensive framework for researchers to initiate such a drug discovery program. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of cancer cell lines to identify lead compounds for further preclinical development.

References

Application Note: HPLC-UV Purity Analysis of 2,4-Dimethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Ensuring the purity of this active pharmaceutical ingredient (API) or intermediate is critical for the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and reliable technique for assessing the purity of such compounds.

This document provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC-UV method. The method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby promoting retention and improving peak shape. A gradient elution is used to ensure the separation of compounds with a range of polarities. Detection is performed using a UV detector, and the purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Reagents: Formic acid (or Phosphoric acid), this compound reference standard, and test sample.

  • Equipment: Standard laboratory glassware, analytical balance, volumetric flasks, pipettes, pH meter, syringe filters (0.45 µm).

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrument and chromatographic conditions is presented in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterCondition
Instrument HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength determined by PDA scan)
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended as the diluent.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Standard Solution five times. The system is deemed suitable for analysis if the criteria in Table 2 are met.

  • Analysis: After passing the system suitability test, inject the diluent once as a blank, followed by the Sample Solution in duplicate.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Symmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area (from 5 replicates) ≤ 2.0%
% RSD of Retention Time (from 5 replicates) ≤ 1.0%
Data Presentation and Calculation

The purity of the sample is calculated based on the area percent method. The percentage of the main peak is calculated relative to the sum of all integrated peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Disregard any peaks originating from the blank (diluent) and any peaks with an area less than 0.05%.

Table 3: Example Data Summary for Purity Analysis

Sample IDInjectionRetention Time (min)Peak AreaPurity (%)
Standard (SST)110.211254321N/A
210.221256789N/A
310.211255500N/A
410.231253987N/A
510.221254876N/A
Test Sample 1 10.22 1249870 99.85
Test Sample 2 10.23 1250123 99.88
Average 99.87

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC-UV purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Phase cluster_decision Decision cluster_result Final Output prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample Solutions equilibrate Equilibrate HPLC System prep_solutions->equilibrate sst_check Perform System Suitability Test (SST) equilibrate->sst_check sst_pass SST Pass? sst_check->sst_pass inject_samples Inject Blank and Test Samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity report Final Report calculate_purity->report sst_pass->equilibrate No, troubleshoot and re-equilibrate sst_pass->inject_samples Yes

Caption: Workflow for HPLC-UV Purity Analysis.

Application Note: 1H NMR Characterization of 2,4-Dimethylpyrimidine-5-carboxylic acid in DMSO-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the ¹H NMR characterization of 2,4-dimethylpyrimidine-5-carboxylic acid in deuterated dimethyl sulfoxide (DMSO-d6). It includes predicted chemical shifts, multiplicities, and integration values, along with a step-by-step experimental workflow.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3][] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note outlines the expected ¹H NMR spectral data and a standardized protocol for its acquisition using DMSO-d6 as the solvent. DMSO-d6 is a common solvent for NMR analysis of carboxylic acids as it can solubilize the analyte and the acidic proton is often observable.[5][6][7][8]

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol [1][] CAS Number: 74356-36-8[1][2][3][]

Structure:

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound dissolved in DMSO-d6. The chemical shifts are estimated based on typical values for similar functional groups and related pyrimidine structures.[9][10][11][12][13][14]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H6 (pyrimidine ring)~8.9 - 9.2Singlet (s)1HThe proton on the pyrimidine ring is expected to be in the aromatic region, deshielded by the two nitrogen atoms.
-COOH~12.0 - 13.0Broad Singlet (br s)1HThe carboxylic acid proton is typically broad and its chemical shift can vary with concentration and water content. It may exchange with residual water in the solvent.[15]
-CH₃ (at C2)~2.6 - 2.8Singlet (s)3HMethyl group attached to the pyrimidine ring.
-CH₃ (at C4)~2.5 - 2.7Singlet (s)3HMethyl group attached to the pyrimidine ring, may be close to or overlap with the C2-methyl signal.
Residual Solvent (DMSO)~2.50Multiplet-Residual protons in DMSO-d6.[16]
Residual Water~3.3Broad Singlet (br s)-Residual water in the DMSO-d6 solvent.[17]

Experimental Protocol

This section details the procedure for preparing a sample of this compound for ¹H NMR analysis and the parameters for data acquisition.

4.1. Materials and Equipment

  • This compound

  • DMSO-d6 (Deuterated Dimethyl Sulfoxide), NMR grade

  • 5 mm NMR tubes[6][8]

  • Vortex mixer

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial.[7]

  • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[7][8]

  • Vortex the mixture until the solid is completely dissolved. Ensure no particulate matter is present.[6]

  • If particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.[6]

  • Carefully transfer the clear solution into the NMR tube.

  • Cap the NMR tube securely.

4.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d6.

  • Shim the magnetic field to obtain optimal resolution.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Data Analysis and Interpretation

  • Reference the Spectrum: Calibrate the chemical shift scale using the residual DMSO peak at δ 2.50 ppm.[16]

  • Peak Integration: Integrate all the peaks corresponding to the analyte. The relative integrals should correspond to the number of protons for each signal (1H, 1H, 3H, 3H).

  • Identify Signals: Assign the observed signals to the respective protons of this compound based on their chemical shift, multiplicity, and integration as detailed in the data table.

  • Purity Assessment: The presence of unexpected signals may indicate impurities. The relative integration of impurity peaks compared to the analyte signals can be used for a semi-quantitative estimation of purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the ¹H NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve 1 transfer Transfer to NMR Tube dissolve->transfer 2 insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim 3 acquire Acquire Spectrum lock_shim->acquire 4 process Process Data (FT, Phasing) acquire->process reference Reference Spectrum (DMSO at 2.50 ppm) process->reference 5 integrate Integrate Peaks reference->integrate 6 assign Assign Signals integrate->assign 7 report report assign->report Final Report: - Spectrum - Data Table - Interpretation

Caption: Experimental workflow for the 1H NMR characterization of this compound.

References

Application Note: Analysis of Pyrimidine Carboxylic Acid Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Pyrimidine metabolism is a crucial biochemical process for the synthesis and degradation of nucleotides, which are essential for DNA and RNA replication, cell division, and cellular energy metabolism.[1] Pyrimidine carboxylic acids, such as orotic acid and dihydroorotic acid, are key intermediates in these pathways. Aberrations in pyrimidine metabolism are linked to various genetic disorders and are a focus in the development of therapies for cancer and other proliferative diseases.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific quantification of these metabolites in complex biological matrices due to its high selectivity and speed.[4][5] This document provides a detailed protocol for the identification and quantification of pyrimidine carboxylic acid metabolites in biological samples.

Metabolic Pathway: Pyrimidine De Novo Synthesis & Degradation

The de novo synthesis pathway builds pyrimidine nucleotides from simple molecules, with orotic acid being a key intermediate.[1][6] The degradation pathway breaks down pyrimidines into smaller molecules, including the carboxylic acid β-ureidopropionic acid, before they are converted to β-alanine or β-aminoisobutyrate.[7]

Pyrimidine_Metabolism cluster_synthesis De Novo Synthesis cluster_degradation Degradation Pathway Carbamoyl_Aspartate Carbamoyl Aspartate Dihydroorotic_Acid Dihydroorotic Acid Carbamoyl_Aspartate->Dihydroorotic_Acid Dihydroorotase Orotic_Acid Orotic Acid Dihydroorotic_Acid->Orotic_Acid DHODH OMP Orotidine Monophosphate (OMP) Orotic_Acid->OMP OPRT UMP Uridine Monophosphate (UMP) OMP->UMP OMPDC Uracil Uracil UMP->Uracil Salvage / Catabolism Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD Beta_Ureidopropionic_Acid β-Ureidopropionic Acid Dihydrouracil->Beta_Ureidopropionic_Acid Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionic_Acid->Beta_Alanine β-ureidopropionase

Caption: Key steps in pyrimidine de novo synthesis and degradation pathways.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of pyrimidine metabolites involves sample collection and preparation, followed by instrumental analysis and data processing. This systematic approach ensures reproducibility and accuracy.

Experimental_Workflow Sample_Collection Sample Collection (Urine, Plasma, Cells) Sample_Preparation Sample Preparation (Dilution / Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS analysis of pyrimidine metabolites.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.

A. Urine Samples: A simple dilution protocol is typically sufficient for urine samples.[4][8][9]

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Dilute an appropriate volume of the urine sample (e.g., 100 µL) with a starting mobile phase or a specified buffer containing internal standards.[4] A dilution factor of 1:4 with water or synthetic urine can be used.[4]

  • Centrifuge the diluted sample at high speed (e.g., 10,000 rpm for 10 minutes at 4°C) to pellet any particulates.[10]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]

B. Cell or Plasma Samples: Protein precipitation is required to remove larger molecules.

  • For cell pellets, add a cold extraction solvent, such as 80-85% methanol, and sonicate at 4°C for 30 minutes.[2] For plasma, add 3-4 volumes of cold acetonitrile or methanol.

  • Vortex the mixture vigorously.

  • Incubate at a low temperature (e.g., -20°C) for at least 20 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 13,000 rpm for 20 minutes at 4°C) to pellet precipitated proteins and cell debris.[10]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in the initial mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for analysis.[11]

LC-MS/MS Method

The following tables outline a typical LC-MS/MS method for the analysis of pyrimidine carboxylic acids and related metabolites. Parameters should be optimized for the specific instrument and analytes of interest.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
LC System UPLC/HPLC System (e.g., Thermo UltiMate 3000LC, Waters ACQUITY)[2][10]
Column Reversed-Phase C18 Column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)[10]
Mobile Phase A 0.1% - 0.4% Formic Acid in Water[2][4]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[2]
Flow Rate 0.2 - 0.3 mL/min[2][4]
Column Temperature 25 - 40°C[2][4]
Injection Volume 1 - 5 µL[4][10]
Gradient Elution A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 80-100% B) to elute analytes, holds for a short period, and then returns to initial conditions for re-equilibration.[4]

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Quantitative analysis is performed using multiple reaction monitoring (MRM) mode. The precursor and product ions must be optimized for each analyte.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Orotic Acid ESI-155.0111.0
Dihydroorotic Acid ESI-157.0113.0
Uracil ESI+ / ESI-113.1 / 111.070.1 / 42.0
Thymine ESI+ / ESI-127.1 / 125.083.1 / 42.0
β-Ureidopropionic Acid ESI-147.0103.0
β-Aminoisobutyric Acid ESI+104.158.1

Note: The specific m/z values, cone voltages, and collision energies should be determined empirically for the mass spectrometer being used. The values presented are common examples from the literature.

Summary of Quantitative Data

The performance of LC-MS/MS methods is characterized by their sensitivity and dynamic range. The limits of quantification (LOQ) for pyrimidine metabolites can vary based on the sample matrix and specific methodology.

Table 3: Example Quantitative Performance

AnalyteMatrixLOQ (µmol/L)Method Reference
Orotic AcidUrine0.040 - 0.25[8]
UracilUrine0.040 - 0.25[8]
ThymineUrine0.040 - 0.25[8]
Dihydroorotic AcidUrine~0.040[8]
DihydrouracilUrine0.040 - 0.25[8]
DihydrothymineUrine0.040 - 0.25[8]

Note: LOQ values are representative and can differ between laboratories and instrument platforms. A recent method reported LOQs for 41 analytes ranging from 0.003 to 1.829 µmol/L, with a median of 0.040 µmol/L, indicating high sensitivity.[8]

Conclusion

The described LC-MS/MS methods provide a robust, sensitive, and specific platform for the quantitative analysis of pyrimidine carboxylic acid metabolites in various biological samples. These protocols are essential for researchers in clinical diagnostics, drug development, and metabolic studies, enabling the accurate measurement of key biomarkers involved in pyrimidine metabolism. The combination of optimized sample preparation, efficient chromatographic separation, and specific mass spectrometric detection allows for reliable determination of both normal and pathological metabolite concentrations.[8]

References

Application Notes and Protocols: Derivatizing 2,4-Dimethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2,4-Dimethylpyrimidine-5-carboxylic acid. The following methods describe the formation of ester and amide derivatives, which are crucial for modifying the physicochemical properties, biological activity, and pharmacokinetic profiles of the parent compound. The protocols are designed to be robust starting points for laboratory synthesis.

Esterification via Steglich Esterification

This protocol describes the synthesis of an ethyl ester derivative of this compound using a dicyclohexylcarbodiimide (DCC) mediated coupling with ethanol, catalyzed by 4-dimethylaminopyridine (DMAP). This method is advantageous for its mild reaction conditions and suppression of side products.[1]

Experimental Protocol

Materials:

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Ethanol

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add 4-(Dimethylamino)pyridine (0.1 eq).

  • Add anhydrous ethanol (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 2,4-dimethylpyrimidine-5-carboxylate.

Experimental Workflow

cluster_prep Reaction Setup cluster_workup Workup and Purification Start 2,4-Dimethylpyrimidine- 5-carboxylic acid in DCM Add_DMAP Add DMAP (cat.) Start->Add_DMAP Add_EtOH Add Ethanol Add_DMAP->Add_EtOH Cool Cool to 0°C Add_EtOH->Cool Add_DCC Add DCC Solution Cool->Add_DCC React Stir at 0°C then RT Add_DCC->React Filter Filter DCU React->Filter Wash Aqueous Washes (HCl, NaHCO3, Brine) Filter->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Ethyl 2,4-dimethylpyrimidine- 5-carboxylate Purify->Product

Caption: Workflow for Steglich Esterification.

Amide Coupling using HATU

This protocol details the synthesis of an N-benzyl amide derivative of this compound using HATU as the coupling agent.[2][3] HATU is a highly efficient reagent that promotes rapid amide bond formation with minimal racemization.[3]

Experimental Protocol

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 10% Lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide.

  • Add N,N-Diisopropylethylamine (3.0 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 10% LiCl solution (3 times) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2,4-dimethylpyrimidine-5-carboxamide.

Experimental Workflow

cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Workup and Purification Start 2,4-Dimethylpyrimidine- 5-carboxylic acid in DMF Add_DIPEA Add DIPEA Start->Add_DIPEA Add_HATU Add HATU Add_DIPEA->Add_HATU Stir_Activation Stir for 15 min at RT Add_HATU->Stir_Activation Add_Amine Add Benzylamine Stir_Activation->Add_Amine React Stir for 2-4 hours at RT Add_Amine->React Dilute Dilute with EtOAc React->Dilute Wash Aqueous Washes (LiCl, Brine) Dilute->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-benzyl-2,4-dimethylpyrimidine- 5-carboxamide Purify->Product

Caption: Workflow for HATU-mediated Amide Coupling.

Quantitative Data Summary

The following table summarizes representative quantitative data for the described derivatization reactions. Note that yields are dependent on reaction scale and purification efficiency.

DerivativeMethodCoupling ReagentSolventReaction Time (h)Typical Yield (%)
Ethyl 2,4-dimethylpyrimidine-5-carboxylateSteglich EsterificationDCC/DMAPDichloromethane4-670-90
N-benzyl-2,4-dimethylpyrimidine-5-carboxamideAmide CouplingHATU/DIPEADimethylformamide2-475-95

Concluding Remarks

The protocols provided herein offer reliable methods for the derivatization of this compound into its corresponding ester and amide derivatives. These methods utilize common laboratory reagents and straightforward purification techniques, making them accessible for a wide range of research applications. For different ester or amide derivatives, the corresponding alcohol or amine can be substituted in the respective protocols. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Application Notes and Protocols for 2,4-Dimethylpyrimidine-5-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpyrimidine-5-carboxylic acid is a versatile heterocyclic compound with significant potential in the field of materials science. Its unique molecular structure, featuring a pyrimidine ring functionalized with both methyl groups and a carboxylic acid, makes it an excellent candidate as a building block for the synthesis of advanced functional materials. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, facilitating the construction of novel Metal-Organic Frameworks (MOFs) and coordination polymers. The inherent properties of the pyrimidine core, such as its aromaticity and potential for π-π stacking, can impart interesting photoluminescent, electronic, and catalytic properties to the resulting materials.

These application notes provide a comprehensive overview of the potential uses of this compound in materials science, with a focus on its application as a ligand for the synthesis of crystalline coordination polymers and MOFs. Detailed, generalized experimental protocols for the synthesis of such materials are provided, along with expected characterization data and potential applications.

Potential Applications in Materials Science

The unique structural features of this compound suggest its utility in the development of a variety of advanced materials:

  • Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites of this compound make it an ideal organic linker for the construction of porous MOFs. These materials are of great interest for applications in:

    • Gas Storage and Separation: The tunable pore size and chemical environment within the MOF structure can be exploited for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.

    • Catalysis: The metal nodes and the organic linkers can both serve as active sites for a variety of catalytic reactions.

    • Sensing: The luminescence of the MOF can be modulated by the presence of specific analytes, leading to the development of highly sensitive chemical sensors.

    • Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.

  • Luminescent Materials: Pyrimidine-based ligands are known to form luminescent coordination polymers, particularly with lanthanide ions. The this compound ligand can act as an "antenna" that absorbs light and transfers the energy to the metal center, resulting in characteristic metal-centered luminescence. These materials have potential applications in lighting, displays, and bio-imaging.

  • Conductive Materials: While not extensively studied for this specific molecule, pyrimidine-containing materials have been explored for their potential in electronic applications. The π-conjugated system of the pyrimidine ring could facilitate charge transport, and the formation of ordered structures like MOFs could lead to materials with anisotropic conductivity.

Data Presentation

The following table summarizes the key properties of this compound and the expected characteristics of a hypothetical MOF synthesized using this ligand with Zinc (II) ions, designated here as ZN-DMPyC.

Parameter This compound Hypothetical ZN-DMPyC MOF
Molecular Formula C₇H₈N₂O₂[(Zn(C₇H₇N₂O₂)₂)]n (representative)
Molecular Weight 152.15 g/mol Varies with structure
Coordination Sites Carboxylate oxygen atoms, pyrimidine nitrogen atomsZn(II) ions coordinated by carboxylate and pyrimidine
Potential Synthesis Method Solvothermal, HydrothermalSolvothermal
Expected Crystal System To be determinedMonoclinic or Orthorhombic (by analogy)
Potential BET Surface Area Not applicable500 - 1500 m²/g
Potential Pore Volume Not applicable0.3 - 0.8 cm³/g
Potential Emission Wavelength To be determined400 - 500 nm (Ligand-based)
Potential Thermal Stability Decomposes above 250 °CStable up to 300 - 400 °C

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical Metal-Organic Framework using this compound as the organic linker. These protocols are based on established methods for MOF synthesis and should be optimized for specific metal precursors and desired material properties.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (ZN-DMPyC)

This protocol describes the synthesis of a hypothetical zinc-based MOF using a solvothermal method.

Materials:

  • This compound (DMPyC-H)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • 20 mL Scintillation vials

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of Precursor Solutions:

    • In a 20 mL scintillation vial, dissolve 30.4 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • In a separate 20 mL scintillation vial, dissolve 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate in 10 mL of DMF.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven at 120 °C for 48 hours.

  • Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To activate the MOF (remove solvent molecules from the pores), immerse the crystals in methanol for 3 days, decanting and replacing the solvent every 24 hours.

  • Drying:

    • After solvent exchange, dry the product under vacuum at 150 °C for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature required for activation.

  • Gas Adsorption (BET analysis): To determine the surface area and pore volume of the activated MOF.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the carboxylate group to the metal center.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.

Protocol 2: Hydrothermal Synthesis of a Copper-based MOF (CU-DMPyC)

This protocol outlines the synthesis of a hypothetical copper-based MOF using a hydrothermal method.

Materials:

  • This compound (DMPyC-H)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Deionized water

  • Ethanol

  • 20 mL Scintillation vials

  • Teflon-lined stainless steel autoclave

  • Oven

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Mixture Assembly:

    • In a 20 mL Teflon-lined stainless steel autoclave, combine 30.4 mg (0.2 mmol) of this compound and 39.9 mg (0.2 mmol) of Copper(II) acetate monohydrate.

    • Add 15 mL of a 1:1 (v/v) mixture of deionized water and ethanol.

    • Seal the autoclave tightly.

  • Hydrothermal Reaction:

    • Place the sealed autoclave in a preheated oven at 150 °C for 72 hours.

  • Isolation and Purification:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the blue crystalline product by filtration.

    • Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Drying:

    • Dry the final product in a vacuum oven at 80 °C overnight.

Characterization: As described in Protocol 1.

Mandatory Visualizations

Experimental_Workflow_MOF_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Activation cluster_final Final Product ligand 2,4-Dimethylpyrimidine- 5-carboxylic acid in DMF mix Combine Solutions in Autoclave ligand->mix metal Metal Salt (e.g., Zn(NO3)2·6H2O) in DMF metal->mix heat Solvothermal Reaction (e.g., 120°C, 48h) mix->heat cool Cool to Room Temperature heat->cool wash Centrifuge & Wash with fresh DMF cool->wash activate Solvent Exchange (Methanol) wash->activate dry Dry under Vacuum (e.g., 150°C, 12h) activate->dry product Crystalline MOF Powder dry->product

Caption: Solvothermal synthesis workflow for a Metal-Organic Framework.

Coordination_Modes cluster_ligand This compound cluster_metal Metal Ion (M) cluster_coordination Potential Coordination Modes ligand_structure Ligand Structure M M mode1 Monodentate (Carboxylate) M->mode1 O-M mode2 Bidentate Bridging (Carboxylate) M->mode2 O-M-O mode3 N-coordination (Pyrimidine) M->mode3 N-M mode4 Chelating (N and O) M->mode4 N-M-O

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dimethylpyrimidine-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and practical approach is a two-step synthesis. The first step involves the formation of ethyl 2,4-dimethylpyrimidine-5-carboxylate through a condensation reaction. This is followed by the hydrolysis (saponification) of the ethyl ester to yield the final carboxylic acid product.

Q2: What are the critical factors influencing the yield of the initial condensation step?

A2: The key factors include the choice of catalyst, solvent, reaction temperature, and the purity of the starting materials. Optimizing these parameters is crucial for maximizing the yield of the intermediate ester.

Q3: What are the common challenges encountered during the final hydrolysis step?

A3: The primary challenge during the hydrolysis of the ethyl ester is the potential for decarboxylation of the pyrimidine-5-carboxylic acid product under harsh reaction conditions (e.g., high temperatures or extreme pH). This can significantly reduce the final yield.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the condensation and hydrolysis steps. It allows for the visualization of the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Part 1: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate (Condensation Step)
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive or insufficient catalyst.- Low reaction temperature.- Impure starting materials (ethyl acetoacetate, acetamidine hydrochloride).- Incorrect solvent.- Use a fresh, active catalyst at the appropriate loading.- Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.- Ensure the purity of all reactants.- Experiment with different solvents, such as ethanol or solvent-free conditions.
Formation of a Major Side Product - A common side reaction in similar pyrimidine syntheses is the formation of Hantzsch-type dihydropyridines, especially at higher temperatures.- Lowering the reaction temperature can often suppress the formation of this byproduct.
Reaction Stalls (Incomplete Conversion) - Insufficient reaction time.- Catalyst deactivation.- Extend the reaction time and continue to monitor by TLC.- Add a fresh portion of the catalyst.
Part 2: Hydrolysis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate to this compound
Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Carboxylic Acid - Incomplete hydrolysis.- Decarboxylation of the product. - Difficulties in isolating the product.- Increase the reaction time or the concentration of the base (e.g., NaOH, KOH).- Crucially, maintain a moderate reaction temperature (e.g., refluxing in ethanol/water) to avoid decarboxylation. - Carefully adjust the pH to precipitate the carboxylic acid during workup.
Product is Difficult to Purify - Presence of unreacted starting ester.- Contamination with salts from the workup.- Ensure complete hydrolysis by monitoring with TLC.- Thoroughly wash the precipitated product with cold water to remove inorganic salts. Recrystallization from a suitable solvent may be necessary.
No Precipitate Forms Upon Acidification - The product may be more soluble in the reaction mixture than anticipated.- Insufficient acidification.- Cool the solution in an ice bath to reduce solubility.- Check the pH with a pH meter or pH paper to ensure it is sufficiently acidic for precipitation.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Pyrimidine Synthesis (Analogous Biginelli Reaction)
Catalyst Reaction Time (min) Yield (%)
[BCMAB][2Cl] (8 mol%)60High
ZnCl₂VariesGood
CuCl₂VariesGood
FeCl₃VariesGood
NiCl₂VariesModerate
CoCl₂VariesModerate
Data is generalized from studies on Biginelli reactions with various catalysts.[1]
Table 2: Effect of Solvent on the Yield of Pyrimidine Synthesis (Analogous Biginelli Reaction)
Solvent Yield (%)
EthanolGood
AcetonitrileModerate
THFModerate
DMFCan be effective, but difficult to remove
Solvent-freeOften gives high yields
Qualitative data compiled from various sources on Biginelli and related reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

This protocol describes a general procedure for the condensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), acetamidine hydrochloride (1 equivalent), and a suitable base (e.g., sodium ethoxide, 1 equivalent) in anhydrous ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. Purify the crude product by column chromatography or recrystallization to yield pure ethyl 2,4-dimethylpyrimidine-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

This protocol outlines the saponification of the intermediate ester.

  • Reaction Setup: Dissolve ethyl 2,4-dimethylpyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH, 2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir until the hydrolysis is complete, as monitored by TLC.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Carefully acidify the aqueous layer with a suitable acid (e.g., 2M HCl) to precipitate the carboxylic acid. Collect the solid product by vacuum filtration, wash it with cold water, and dry it to obtain this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis cluster_troubleshooting1 Troubleshooting Step 1 cluster_troubleshooting2 Troubleshooting Step 2 start1 Ethyl Acetoacetate + Acetamidine HCl process1 Condensation Reaction (Catalyst, Solvent, Heat) start1->process1 product1 Ethyl 2,4-dimethylpyrimidine-5-carboxylate process1->product1 issue1 Low Yield / Side Products process1->issue1 process2 Saponification (Base, Heat) product1->process2 product2 This compound process2->product2 issue2 Low Yield / Decarboxylation process2->issue2 solution1 Optimize: - Catalyst - Temperature - Solvent issue1->solution1 solution2 Control: - Temperature - pH during workup issue2->solution2 Logical_Relationship cluster_yield Factors Affecting Yield cluster_parameters Key Experimental Parameters Yield High Yield of Final Product Condensation Successful Condensation Yield->Condensation depends on Hydrolysis Efficient Hydrolysis Yield->Hydrolysis depends on Purification Effective Purification Yield->Purification depends on Catalyst Catalyst Choice Condensation->Catalyst Temperature Reaction Temperature Condensation->Temperature Solvent Solvent Selection Condensation->Solvent Hydrolysis->Temperature pH pH Control Hydrolysis->pH

References

Technical Support Center: Purification of 2,4-Dimethylpyrimidine-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4-Dimethylpyrimidine-5-carboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data to ensure a successful purification process.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you may face during the purification of this compound.

Issue Possible Cause Solution
Compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Re-heat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure a slow cooling rate to allow for proper crystal lattice formation.
No crystals form upon cooling - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of this compound. - Consider a different solvent or a solvent mixture.
Low recovery of purified crystals - Too much solvent was used, leading to significant loss of the compound in the mother liquor. - Premature crystallization occurred during a hot filtration step. - The compound is more soluble in the cold solvent than anticipated.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Crystals are colored or appear impure - Colored impurities are co-crystallizing with the product. - Insoluble impurities were not fully removed.- Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Ensure complete dissolution of the desired compound while leaving insoluble impurities behind, which can then be removed by hot filtration.
Crystals form too quickly and are very fine Rapid cooling of the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Based on the structure (a heterocyclic aromatic carboxylic acid), suitable solvents could include ethanol, a mixture of ethanol and water, or ethyl acetate. Preliminary small-scale solubility tests are always recommended to determine the optimal solvent or solvent system.

Q2: How can I predict potential impurities in my crude this compound?

A2: Impurities often stem from the synthetic route. Common impurities could include unreacted starting materials, by-products from side reactions, or residual catalysts. For instance, if the synthesis involves the hydrolysis of a corresponding ester, the unreacted ester could be a potential impurity.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals. This often happens when the solution is supersaturated or when the compound's melting point is below the solvent's boiling point. To prevent this, use a slightly larger volume of solvent than the minimum required for dissolution at boiling point and ensure a slow cooling rate.

Q4: My purified crystals have a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point range (usually 1-2°C). If you observe a broad range, a second recrystallization step may be necessary to achieve higher purity.

Q5: Is it possible to use a solvent mixture for recrystallization?

A5: Yes, a solvent mixture (e.g., ethanol/water) can be very effective. Typically, the crude compound is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes slightly cloudy. The solution is then reheated until it is clear and allowed to cool slowly.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The specific solvent and volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, water, ethyl acetate, toluene, and mixtures like ethanol/water) to each tube at room temperature to assess solubility.

  • A good solvent will dissolve the compound poorly at room temperature but well upon heating.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or solvent mixture) in portions while heating the flask (e.g., on a hot plate with a water bath).

  • Swirl the flask to aid dissolution. Continue adding the hot solvent until the compound is completely dissolved.

3. Decoloration (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass or beaker and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to air-dry on the filter paper under vacuum for a few minutes.

  • Transfer the crystals to a watch glass and dry them further in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative assessment of solubility based on the properties of structurally similar compounds.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
WaterLowModerate to HighPotentially suitable, may require a large volume.
EthanolModerateHighGood candidate, a mixture with water may be optimal.
Ethyl AcetateLow to ModerateHighGood candidate.
AcetoneModerateHighMay be too soluble at room temperature for high recovery.
TolueneVery LowLow to ModerateLikely a poor solvent for recrystallization.
HexaneInsolubleInsolubleUnsuitable as a primary solvent, could be used as an anti-solvent.

Mandatory Visualizations

G cluster_0 Troubleshooting Recrystallization cluster_1 Solutions for No Crystals cluster_2 Solutions for Oiling Out cluster_3 Solutions for Low Yield cluster_4 Solutions for Discoloration start Recrystallization Issue Observed issue1 No Crystals Form start->issue1 issue2 Compound Oils Out start->issue2 issue3 Low Crystal Yield start->issue3 issue4 Discolored Crystals start->issue4 sol1a Evaporate Excess Solvent issue1->sol1a sol1b Scratch Inner Surface of Flask issue1->sol1b sol1c Add Seed Crystal issue1->sol1c sol2a Reheat and Add More Solvent issue2->sol2a sol2b Ensure Slow Cooling issue2->sol2b sol3a Minimize Hot Solvent Volume issue3->sol3a sol3b Ensure Thorough Cooling issue3->sol3b sol4a Use Activated Charcoal issue4->sol4a sol4b Perform Hot Filtration issue4->sol4b

Caption: Troubleshooting workflow for the recrystallization of this compound.

G cluster_workflow Recrystallization Experimental Workflow start Crude 2,4-Dimethyl- pyrimidine-5-carboxylic acid dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool Slow Cooling to Room Temperature dissolve->cool If no decolorization or hot filtration needed hot_filter Hot Filtration (Optional) decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the purification of this compound.

Identifying and minimizing byproducts in pyrimidine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for identifying and minimizing byproducts in pyrimidine ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.

Biginelli Reaction: Troubleshooting & Byproduct Minimization

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] While versatile, it can be prone to side reactions.

Q1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I prevent it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[2] This pathway competes with the desired Biginelli synthesis.

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the formation of the Hantzsch DHP byproduct. Running the reaction at a lower temperature can significantly reduce its formation.[2]

  • Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may favor one pathway over the other.[2]

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[2]

Q2: My reaction has a low yield with a large amount of unreacted starting materials. What are the likely causes and how can I improve conversion?

A2: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[2]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[3]

Q3: I suspect my crude product is contaminated with N-acylurea byproducts, making purification difficult. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts from the reaction of the β-ketoester with urea, complicating the purification process.[2]

Troubleshooting Steps:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]

  • Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[2]

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[2]

Pinner Pyrimidine Synthesis: Troubleshooting & Byproduct Minimization

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a pyrimidine ring.[4] This method can be sensitive to reaction conditions, leading to byproducts.

Q1: My Pinner synthesis results in a low yield and a complex mixture of byproducts. What are the common side reactions?

A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.

Troubleshooting Steps:

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can lead to the hydrolysis of intermediates and starting materials. Ensure that all glassware is oven-dried and use anhydrous solvents.[5] The classical Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution to ensure strictly anhydrous acidic conditions.[5]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[5]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[5]

Q2: The reaction stalls at an intermediate, and I'm not getting the final cyclized pyrimidine. How can I drive the reaction to completion?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[2]

Troubleshooting Steps:

  • Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

  • Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction by TLC to determine the optimal duration.[2]

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[2]

Data Presentation

Table 1: Effect of Lewis Acid Catalysts on Biginelli Reaction Yield

EntryCatalyst (20 mol%)Temperature (°C)Time (min)Yield (%)
1ZnCl₂806092
2FeCl₃807588
3CuCl₂809085
4CoCl₂8012080
5NiCl₂8012078
6MnCl₂8015075
7SnCl₂8018070
8No Catalyst8024035

Data compiled for the reaction of benzaldehyde, ethyl acetoacetate, and urea. Yields are for the isolated dihydropyrimidinone product. Data adapted from multiple sources for illustrative comparison.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: With a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a TLC plate.

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent. Use a capillary tube to spot the mixture onto the starting line. Also spot the starting materials for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 7:3 hexane:ethyl acetate for Biginelli reactions).[2] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front. After the plate dries, visualize the spots under a UV lamp or by using a chemical stain.

  • Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

Protocol 2: General Procedure for Byproduct Analysis by HPLC
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with the mobile phase and filter through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typical.[8] For ionizable pyrimidines, a buffer (e.g., phosphoric acid or formic acid for MS compatibility) may be added.[8]

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detector: A UV detector set at a wavelength where pyrimidines absorb (e.g., 254 nm) is common.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Interpretation: Analyze the resulting chromatogram. Identify peaks corresponding to starting materials, product, and byproducts by comparing their retention times with authentic standards if available. Peak area can be used to quantify the conversion and the relative amounts of byproducts.

Protocol 3: Purification of Dihydropyrimidinones (DHPMs) by Recrystallization

This protocol is a general guideline for removing common byproducts like N-acylureas.

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of many DHPMs.[9][10] For compounds that are highly soluble, a mixed solvent system like ethanol-water may be employed.[9]

  • Dissolution: Place the crude DHPM product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

Biginelli Reaction Mechanism and Competing Hantzsch Byproduct Formation

Biginelli_vs_Hantzsch cluster_biginelli Biginelli Pathway (Desired) cluster_hantzsch Hantzsch Pathway (Byproduct) cluster_reactants Reactants Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium OpenChain Open-Chain Intermediate Acyliminium->OpenChain + Ketoester Ketoester β-Ketoester Ketoester->OpenChain DHPM DHPM (Product) OpenChain->DHPM Cyclization Aldehyde2 Aldehyde DHP Dihydropyridine (Byproduct) Aldehyde2->DHP Ammonia Ammonia (from Urea decomposition) Ammonia->DHP Ketoester2 2x β-Ketoester Ketoester2->DHP R_Aldehyde Aldehyde R_Urea Urea R_Urea->Ammonia High Temp. R_Ketoester β-Ketoester

Biginelli vs. Hantzsch Pathway
Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

Troubleshooting_Workflow start Low Yield in Pyrimidine Synthesis check_sm Check TLC: Unreacted Starting Material? start->check_sm check_byproducts Check TLC/HPLC/NMR: Presence of Byproducts? check_sm->check_byproducts No optimize_cond Optimize Reaction Conditions: - Increase Temperature/Time - Change Catalyst/Solvent check_sm->optimize_cond Yes modify_protocol Modify Protocol: - Adjust Stoichiometry - Change Order of Addition check_byproducts->modify_protocol Yes purify Optimize Purification Strategy check_byproducts->purify No check_purity Check Purity of Reagents optimize_cond->check_purity success Improved Yield check_purity->success modify_protocol->success purify->success

Troubleshooting Low Yields
Pinner Synthesis Mechanism and Potential Side Reactions

Pinner_Synthesis cluster_main Pinner Synthesis Pathway cluster_side Potential Side Reactions Amidine Amidine Condensation Condensation Amidine->Condensation Hydrolysis Hydrolysis of Amidine Amidine->Hydrolysis Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Condensation SelfCondensation Self-Condensation of Dicarbonyl Dicarbonyl->SelfCondensation Cyclization Cyclization Intermediate Condensation->Cyclization Pyrimidine Pyrimidine Product Cyclization->Pyrimidine Dehydration Water Water (Moisture) Water->Hydrolysis

Pinner Synthesis & Side Reactions

References

Overcoming solubility issues of 2,4-Dimethylpyrimidine-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,4-Dimethylpyrimidine-5-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Solvent Polarity: "Like dissolves like" is a fundamental principle.[5] Ensure the polarity of your solvent is appropriate for this compound. If you are using a non-polar solvent, try a more polar one.

  • Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.

  • Physical Agitation: Simple measures like vortexing, stirring, or sonication can help to dissolve the compound, especially if the dissolution rate is slow.[6]

  • Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

A logical workflow for troubleshooting solubility issues is presented below.

start Start: Solubility Issue with this compound check_solvent Is the solvent appropriate? (Polarity, etc.) start->check_solvent try_agitation Have you tried physical agitation? (Vortexing, Sonication) check_solvent->try_agitation Yes consider_alternatives Consider Advanced Solubilization Techniques check_solvent->consider_alternatives No try_heating Have you tried gentle heating? try_agitation->try_heating Yes try_agitation->consider_alternatives No solubility_achieved Solubility Achieved try_heating->solubility_achieved Yes try_heating->consider_alternatives No

Caption: Initial troubleshooting workflow for solubility issues.

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Screening

If initial troubleshooting fails, a systematic approach to solvent screening is recommended. This involves testing the solubility of this compound in a range of solvents with varying polarities.

Experimental Protocol: Qualitative Solubility Determination

  • Preparation: In separate small, labeled test tubes or vials, add approximately 1-2 mg of this compound.

  • Solvent Addition: To each tube, add 0.5 mL of a different organic solvent from the list below.

  • Observation & Agitation: Vortex each tube for 30 seconds and visually inspect for dissolution. If not fully dissolved, sonicate for up to 5 minutes.[7]

  • Classification: Classify the solubility as "Freely Soluble," "Soluble," "Sparingly Soluble," or "Insoluble" based on visual observation.

  • Data Recording: Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening for this compound

SolventSolvent TypeDielectric Constant (Approx.)Qualitative SolubilityObservations
User Inpute.g., Polar Protice.g., 32.7e.g., Sparingly Solublee.g., Dissolved with heating
User Inpute.g., Polar Aprotice.g., 46.7e.g., Solublee.g., Dissolved after sonication
User Inpute.g., Non-Polare.g., 2.2e.g., Insolublee.g., No dissolution observed

Users should populate this table with their experimental findings.

Guide 2: Enhancing Solubility Through pH Adjustment and Salt Formation

For carboxylic acids like this compound, altering the pH can significantly increase solubility in protic solvents. Deprotonation of the carboxylic acid to form a carboxylate salt generally enhances solubility in polar solvents.

Experimental Protocol: Salt Formation for Improved Solubility

  • Dissolution: Suspend a known amount of this compound in the desired polar organic solvent (e.g., ethanol, methanol).

  • Base Addition: Add a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine) dropwise while stirring. A 1:1 molar ratio is a good starting point.

  • Observation: Continue stirring and observe for dissolution. The formation of the more polar salt should increase solubility.

  • Isolation (Optional): If a stable salt is desired, the solvent can be removed under reduced pressure to isolate the salt form of the compound.

  • Solubility Check: Test the solubility of the resulting salt in the desired solvent system.

The following diagram illustrates the decision-making process for using pH adjustment or salt formation.

start Poor solubility in a polar protic solvent is_ph_adjustment_feasible Is pH adjustment compatible with the experiment? start->is_ph_adjustment_feasible add_base Add a suitable base to increase pH and form a salt in situ is_ph_adjustment_feasible->add_base Yes isolate_salt Isolate the salt form of the compound is_ph_adjustment_feasible->isolate_salt No success Solubility Improved add_base->success test_salt_solubility Test solubility of the isolated salt isolate_salt->test_salt_solubility test_salt_solubility->success Soluble consider_other_methods Consider other solubilization methods test_salt_solubility->consider_other_methods Insoluble

References

Optimizing reaction temperature for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to optimizing reaction conditions, with a specific focus on reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature a critical parameter in pyrimidine synthesis?

A1: Reaction temperature is a crucial factor that directly influences reaction rate, yield, and selectivity. Many pyrimidine syntheses, such as the Biginelli reaction, have a significant activation energy barrier that requires thermal energy to overcome. However, excessive heat can lead to the degradation of reactants, intermediates, or products, and can promote the formation of unwanted side products.[1] Therefore, finding the optimal temperature is key to maximizing the yield and purity of the desired pyrimidine derivative.

Q2: What is a typical temperature range for the Biginelli reaction?

A2: The optimal temperature for a Biginelli reaction is highly dependent on the specific substrates, catalyst, and solvent used. While some variations proceed at room temperature, heating is often necessary.[2] Optimization studies and literature data show that temperatures ranging from 80°C to 100°C are frequently optimal, particularly when using solvents like ethanol or under solvent-free conditions.[3][4] For instance, one study using HCl as a catalyst in water found the maximum yield at 90°C.[5]

Q3: Can running the reaction at a lower temperature improve my results?

A3: Yes, in some cases, lowering the reaction temperature can be beneficial. Specifically, if you are observing significant formation of side products, a lower temperature may improve selectivity.[1] For example, in the Biginelli reaction, higher temperatures can promote the formation of Hantzsch-type dihydropyridine byproducts.[1] Reducing the temperature can minimize these competing pathways, leading to a purer final product, albeit potentially requiring a longer reaction time.[1]

Q4: How can I effectively monitor the progress of my reaction to determine the optimal temperature and time?

A4: Thin Layer Chromatography (TLC) is a highly effective and commonly used method to monitor the progress of the reaction.[3] By taking small aliquots from the reaction mixture at different time intervals, you can visualize the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time at a given temperature and helps prevent product degradation from prolonged heating.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but I am getting a very low yield. What are the potential temperature-related issues and how can I resolve them?

A: Low yields are a common problem in the classical Biginelli reaction.[3] Temperature is a primary suspect.

  • Cause 1: Insufficient Temperature: The activation energy for the reaction may not be overcome at your current temperature.[6]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely using TLC to observe any increase in product formation. Be cautious not to overheat, as this can lead to degradation.[6] Many protocols find success at reflux temperatures of solvents like ethanol or at temperatures up to 100-120°C for solvent-free conditions.[3][7]

  • Cause 2: Localized Hotspots/Poor Heat Transfer: Inadequate mixing or solvent-free conditions can lead to uneven heating, with some parts of the mixture overheating and causing degradation while other parts remain unreacted.[8]

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. If working under solvent-free conditions, consider using a high-boiling point, inert solvent to improve heat distribution.[8] Alternatively, using a sand or oil bath can provide more uniform heating than a heating mantle.

  • Cause 3: Reaction Time is Too Short for the Given Temperature: The reaction may simply be slow at the temperature you are using.

    • Solution: Increase the reaction time and continue to monitor via TLC until the starting materials are consumed.[1] A moderate increase in temperature can often reduce the required reaction time.[1]

Issue 2: Significant Side Product Formation

Q: My TLC/HPLC analysis shows the desired product, but also significant impurities. How can temperature be adjusted to improve the reaction's selectivity?

A: The formation of side products is often temperature-dependent.

  • Cause: Competing Reaction Pathways Favored at High Temperatures: In the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction is often favored at higher temperatures, where urea can decompose to ammonia, which then participates in the competing Hantzsch pathway.[1]

    • Solution: Try running the reaction at a lower temperature. This can significantly reduce the rate of the competing reaction and decrease the formation of the DHP byproduct.[1] You may need to extend the reaction time to achieve full conversion of your starting materials.

G Temp High Temperature Ammonia Ammonia Temp->Ammonia promotes decomposition Urea Urea

Caption: Competing reaction pathways influenced by temperature.

Issue 3: Reaction Exotherm and Control

Q: My reaction becomes very hot suddenly, and the final product is dark or tar-like. How can I manage this exothermic reaction?

A: Poorly controlled exotherms can lead to charring and a complete loss of product. This is particularly a risk when using strong acid catalysts or running reactions at scale.[8]

  • Cause: Uncontrolled Exotherm: The reaction generates heat faster than it can be dissipated, causing a rapid and uncontrolled temperature spike.[8]

    • Solution 1: Lower the Initial Temperature: If the reaction kinetics allow, starting the reaction at a lower temperature can significantly reduce the rate of heat evolution.[8]

    • Solution 2: Controlled Reagent Addition: Instead of adding all reactants at once, use a semi-batch approach. Add one of the reactants (e.g., the catalyst or the aldehyde) gradually to the mixture. This allows you to control the reaction rate and gives the cooling system time to dissipate the generated heat.

    • Solution 3: Use a Diluting Solvent: Performing the reaction in an appropriate solvent increases the thermal mass of the mixture, which helps absorb heat and buffer against rapid temperature changes.[8]

    • Solution 4: Ensure Efficient Cooling: Make sure your reaction vessel is equipped with an adequate cooling system (e.g., an ice bath or a cryocooler) to manage the heat generated, especially during scale-up.[8]

G Start Start Synthesis Monitor Monitor Reaction (e.g., via TLC) Start->Monitor Problem Identify Issue Monitor->Problem LowYield Low Yield / No Reaction Problem->LowYield SideProducts Side Products Observed Problem->SideProducts Exotherm Uncontrolled Exotherm Problem->Exotherm Success Problem Solved: Optimize & Finalize Protocol Problem->Success No Issues IncreaseTemp Action: Increase Temp (e.g., +10-20°C) LowYield->IncreaseTemp DecreaseTemp Action: Lower Temp &/or Extend Time SideProducts->DecreaseTemp ControlHeat Action: Improve Heat Mgmt (Cooling, Slow Addition) Exotherm->ControlHeat IncreaseTemp->Monitor Re-evaluate DecreaseTemp->Monitor Re-evaluate ControlHeat->Monitor Re-evaluate

Caption: A logical workflow for troubleshooting common temperature-related issues.

Data Presentation: Temperature Effects in Biginelli Reaction

The following tables summarize quantitative data from literature, illustrating the impact of temperature and other conditions on product yield.

Table 1: Effect of Temperature on a Model Biginelli Reaction (Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea)

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1HCl (20)Water2512045[5]
2HCl (20)Water606072[5]
3HCl (20)Water903094[5]
4Lewis Acid (20)Neat606072[7]
5Lewis Acid (20)Neat806085[7]
6Lewis Acid (20)Neat1006091[7]
7WSi/A15Neat9227098[4]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodTemperature (°C)Time (min)Yield (%)Reference
1Conventional HeatingReflux (Ethanol)18045[2]
2Microwave Irradiation100391[2]

Note: Data is compiled from various literature sources for representative reactions. Yields are highly substrate-dependent and these tables should be used as a guideline for optimization.[2][4][5]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in a Biginelli Reaction

This protocol describes a general method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with a focus on optimizing the reaction temperature.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea or Thiourea (15 mmol, 1.5 equiv.)

  • Catalyst (e.g., HCl, 10-20 mol% or a Lewis acid, 1-10 mol%)

  • Solvent (e.g., Ethanol, Acetonitrile, or Solvent-free)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle or oil bath

  • TLC plates and appropriate eluent system

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[6]

  • Solvent & Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst.[6] For solvent-free conditions, omit the solvent.

  • Heating and Monitoring:

    • Begin heating the reaction mixture to the initial target temperature (e.g., 80°C).[3]

    • Once the temperature is stable, take the first TLC sample (t=0).

    • Continue to take TLC samples every 30-60 minutes to monitor the consumption of the limiting reactant (usually the aldehyde).

    • If the reaction is sluggish after 2-3 hours, increase the temperature by 10-20°C and continue monitoring.

    • If side products begin to appear, reduce the temperature.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.[6] If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure DHPM.[1]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of peak tailing when analyzing acidic heterocyclic compounds. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve symmetric peaks and reliable, reproducible results in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing is a distortion in which the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In ideal chromatography, peaks should be symmetrical, resembling a Gaussian distribution.[2] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 signifies a perfectly symmetrical peak, while a value greater than 1.2 is generally indicative of problematic tailing.[3] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2]

Q2: What are the primary causes of peak tailing when analyzing acidic heterocycles?

A2: Peak tailing in the analysis of acidic heterocycles often stems from secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can interact with acidic analytes, causing tailing.[4]

  • Mobile Phase pH: If the mobile phase pH is not optimized, the acidic heterocycle can exist in both ionized and un-ionized forms, leading to broadened and tailing peaks.[5]

  • Inadequate Buffer Concentration: A low buffer concentration may not effectively control the on-column pH, leading to inconsistent interactions and peak tailing. A buffer strength of 10-50 mM is often recommended.[5]

  • Column Contamination and Degradation: Accumulation of sample matrix components on the column frit or stationary phase can lead to peak distortion. Over time, the stationary phase can degrade, especially when operating at the extremes of the pH range.[2]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[2]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length or diameter, or poorly made connections.[6]

Q3: How does the mobile phase pH specifically affect the peak shape of acidic heterocycles?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like acidic heterocycles. To achieve sharp, symmetrical peaks, it is generally recommended to set the mobile phase pH at least 2 units below the pKa of the acidic analyte.[7] At a low pH, the acidic heterocycle will be in its protonated, un-ionized form. This single neutral species will interact more uniformly with the stationary phase, minimizing the secondary interactions that cause peak tailing. Conversely, at a pH near or above the pKa, the analyte will be partially or fully ionized (deprotonated), increasing the likelihood of undesirable interactions with residual silanols on the column packing material.[5]

Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?

A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While the primary role of the organic modifier is to control retention, its properties can also affect analyte interactions with the stationary phase. Acetonitrile and methanol have different viscosities and elution strengths, which can impact peak width. In some cases, switching from one organic modifier to another can improve peak symmetry, although pH control remains the more dominant factor for ionizable compounds.[6]

Q5: My peak tailing is still an issue even after optimizing the mobile phase. What else can I do?

A5: If mobile phase optimization does not resolve peak tailing, consider the following:

  • Column Health: The column may be contaminated or degraded. A thorough column flush and regeneration may be necessary. In severe cases, the column may need to be replaced.

  • Guard Column: If you are not already using one, a guard column can protect your analytical column from strongly retained impurities in the sample, which can cause peak tailing.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your mobile phase. Injecting in a stronger solvent can cause peak distortion.

  • System Check: Inspect your HPLC system for any sources of extra-column volume, such as long or wide-bore tubing, and ensure all fittings are secure.

Data Presentation

The following table provides illustrative data on how mobile phase pH can affect the tailing factor of an acidic compound. As the pH of the mobile phase increases towards and surpasses the pKa of the acidic analyte, the tailing factor tends to increase, indicating poorer peak shape. For optimal peak symmetry, a mobile phase pH well below the pKa is desirable.

Mobile Phase pHAnalyte Ionization StateTailing Factor (Tf)Peak Shape Description
2.5Predominantly Un-ionized1.1Symmetrical
3.5Partially Ionized1.4Minor Tailing
4.5 (near pKa)50% Ionized1.8Moderate Tailing
5.5Predominantly Ionized2.2Severe Tailing
6.5Fully Ionized2.5Very Severe Tailing

Note: This data is representative and the exact values will vary depending on the specific analyte, column, and other chromatographic conditions.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for an Acidic Heterocycle

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for an acidic heterocycle.

Methodology:

  • Analyte Information: Determine the pKa of your acidic heterocycle. This information is crucial for selecting the appropriate pH range to test.

  • Buffer Preparation: Prepare a series of aqueous buffer solutions with pH values spanning a range of at least 2 pH units below the analyte's pKa. For example, if the pKa is 4.8, you might prepare buffers at pH 2.5, 3.0, 3.5, and 4.0. Use a buffer concentration of 20-50 mM.

  • Mobile Phase Preparation: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the appropriate amount of organic modifier (e.g., acetonitrile or methanol).

  • System Equilibration: Equilibrate the HPLC system with the first mobile phase (lowest pH) until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject a standard solution of your acidic heterocycle and record the chromatogram.

  • Iterative Analysis: Sequentially switch to the next mobile phase pH, ensuring the column is fully equilibrated before each injection. Repeat the injection and data acquisition.

  • Data Analysis: For each chromatogram, calculate the Tailing Factor (Tf) for the peak of interest.

Protocol 2: HPLC Column Regeneration for Reversed-Phase Columns

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.

Methodology:

  • Disconnect from Detector: To prevent contamination of the detector, disconnect the column outlet from the detector and direct the flow to a waste container.

  • Initial Flush (Remove Buffers): Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Organic Solvent Wash: Flush the column with 20-30 column volumes of 100% acetonitrile or methanol to remove non-polar and moderately polar contaminants.

  • Stronger Solvent Wash (Optional): If peak tailing persists, a stronger solvent wash may be necessary. A common sequence is:

    • 75% Acetonitrile / 25% Isopropanol (10-20 column volumes)

    • 100% Isopropanol (10-20 column volumes)

  • Return to Reversed-Phase Conditions: If a strong, non-polar solvent like isopropanol was used, flush the column with methanol or acetonitrile before re-introducing the aqueous mobile phase.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

  • Performance Check: Inject a standard to evaluate if the peak shape has improved.

Mandatory Visualization

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.

Silanol_Interactions cluster_high_ph High pH (≥ pKa) cluster_low_ph Low pH (<< pKa) Analyte_ionized Acidic Heterocycle (Ionized, R-COO⁻) Silanol_ionized Silanol Group (Ionized, Si-O⁻) Analyte_ionized->Silanol_ionized Ionic Repulsion/ Secondary Interactions Tailing_Peak Tailing Peak Analyte_ionized->Tailing_Peak Leads to Stationary_Phase_high C18 Stationary Phase Analyte_neutral Acidic Heterocycle (Neutral, R-COOH) Stationary_Phase_low C18 Stationary Phase Analyte_neutral->Stationary_Phase_low Uniform Hydrophobic Interaction Symmetrical_Peak Symmetrical Peak Analyte_neutral->Symmetrical_Peak Results in Silanol_neutral Silanol Group (Neutral, Si-OH)

Caption: The effect of mobile phase pH on interactions leading to peak tailing.

References

Technical Support Center: 2,4-Dimethylpyrimidine-5-carboxylic acid Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the stability testing and degradation analysis of 2,4-Dimethylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like other carboxylic acids, its solubility and stability can be pH-dependent.[3]

Q2: What are the expected degradation pathways for this molecule?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous pyrimidine and carboxylic acid-containing molecules can undergo hydrolysis of the carboxylic acid group under acidic or basic conditions, and potentially oxidation.[1][4][5] Forced degradation studies are crucial to experimentally determine the specific degradation pathways.[2][4][6]

Q3: My HPLC chromatogram shows peak tailing for this compound. What could be the cause?

A3: Peak tailing in HPLC for acidic compounds like this is often due to interactions between the analyte and free silanol groups on the silica-based column.[7] To mitigate this, consider using a lower pH mobile phase to suppress the ionization of the carboxylic acid, using a base-deactivated column, or adding a competing base to the mobile phase.[8]

Q4: I am observing variable retention times in my HPLC analysis. What should I check?

A4: Fluctuating retention times can be caused by several factors.[8] Ensure your mobile phase is prepared consistently and is adequately degassed.[3][9] Column equilibration time is also critical; ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[8] Temperature fluctuations can also affect retention, so using a column oven is recommended.

Q5: How should I store this compound to ensure its stability?

A5: For long-term storage, it is advisable to keep the compound in a tightly sealed container in a dry, well-ventilated place, protected from light and moisture.[1] Storing at a reduced temperature, such as -20°C, is also a common practice for preserving the integrity of chemical compounds.

Troubleshooting Guides

HPLC Method Development and Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Interaction with residual silanols on the column.- Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) to ensure the carboxylic acid is in its neutral form.[3]- Use a column with end-capping or a base-deactivated stationary phase.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Co-eluting Peaks Impurities or degradation products have similar retention times to the parent compound.- Adjust the mobile phase pH to alter the ionization and retention of the analyte and impurities.[3]- Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[3]- Modify the gradient slope for better separation.[3]- Consider a different column chemistry.[3]
Baseline Noise Contaminated mobile phase, detector issues, or air bubbles.- Use high-purity, HPLC-grade solvents.[3]- Prepare the mobile phase fresh daily and filter it.[3]- Thoroughly degas the mobile phase.[3][9]- Ensure the HPLC system is clean.[3]
Irreproducible Retention Times Inadequate column equilibration, mobile phase composition changes, or temperature fluctuations.- Ensure the column is fully equilibrated before injection.[8]- Prepare mobile phase accurately and consistently.[9]- Use a column thermostat to maintain a constant temperature.[3]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of this compound.[1][2][4][6]

Stress Condition Typical Reagents and Conditions
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°C.[1]
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°C.[1]
Oxidative Degradation 3% to 30% H₂O₂, room temperature.[1]
Thermal Degradation Stored at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity.[1]
Photostability Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1]

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Expose aliquots of the stock solution to the various stress conditions outlined in the table above.

  • At specified time points, withdraw samples and neutralize them if necessary (for acidic and basic hydrolysis samples).

  • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[1]

Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC method suitable for monitoring the stability of this compound.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.[3]
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength To be determined based on the UV spectrum of the compound (e.g., 210 nm or 262 nm).[3][10]
Injection Volume 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution of This compound acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxidation Oxidative Degradation prep->oxidation thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Impurity Identification hplc->ms pathway Elucidate Degradation Pathways ms->pathway method Validate Stability- Indicating Method pathway->method

Caption: Workflow for forced degradation analysis.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H₂O₂) parent This compound hydrolysis_prod Potential Decarboxylation or Ring Opening Products parent->hydrolysis_prod H⁺/OH⁻ oxidation_prod N-oxides or other Oxidized Pyrimidine Derivatives parent->oxidation_prod [O]

References

Technical Support Center: Navigating the Challenges of Pyrimidine Intermediate Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up production of pyrimidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions encountered during the transition from laboratory-scale synthesis to large-scale manufacturing.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

Q1: We are experiencing a significant drop in yield upon scaling up our pyrimidine synthesis. What are the potential causes and how can we troubleshoot this?

A1: Low yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach is necessary to identify and resolve the root cause.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities or residual moisture in reactants can interfere with the reaction, an issue often magnified at a larger scale.[1]

    • Solution: Ensure all starting materials are of high purity and thoroughly dried before use. Perform quality control checks on incoming raw materials.

  • Incorrect Stoichiometry: Inaccurate molar ratios of reactants can lead to incomplete conversion of the limiting reagent.[1]

    • Solution: Carefully recalculate and precisely measure the quantities of all reactants for the larger scale. Implement calibrated weighing and dispensing systems.

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Optimize the stirrer speed, and impeller design, and consider the use of baffles to ensure homogeneous mixing throughout the reactor.

  • Poor Temperature Control: Exothermic or endothermic reactions can be harder to control at scale, leading to temperature fluctuations that favor side product formation.

    • Solution: Ensure the reactor's heating/cooling system is adequate for the scaled-up reaction volume and heat of reaction. Consider semi-batch or continuous feeding of a reactant to better manage heat generation.[2]

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.[1]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents and intermediates.[1]

Issue 2: Formation of Impurities and Side Products

Q2: Our scaled-up reaction is generating a higher percentage of impurities, complicating purification. What are the common side reactions and how can we minimize them?

A2: The formation of side-products is a frequent hurdle in pyrimidine synthesis scale-up, impacting both yield and purification efficiency.

Potential Causes & Solutions:

  • Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to dimerization, polymerization, or rearrangement.[1]

    • Solution: Modify reaction conditions such as lowering the temperature or changing the solvent to disfavor these unwanted pathways.[1]

  • Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can result in multiple isomers.[1]

    • Solution: The use of appropriate protecting or directing groups can enhance the regioselectivity of the reaction.[1]

  • Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.[1]

    • Solution: Control the stoichiometry of the electrophile and the reaction time to prevent multiple additions.[1]

  • Competing Pathways: In multicomponent reactions like the Biginelli synthesis, alternative reaction pathways (e.g., Hantzsch dihydropyridine formation) can compete with the desired product formation, especially at higher temperatures.[3]

    • Solution: Optimize the reaction temperature and consider the order of reagent addition.[3]

Issue 3: Purification and Isolation Challenges

Q3: We are struggling to purify our pyrimidine intermediate at a larger scale. What are the common purification issues and what strategies can we employ?

A3: Isolating the desired pyrimidine derivative from the reaction mixture can be challenging due to the presence of impurities with similar physicochemical properties.

Potential Causes & Solutions:

  • Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[1]

    • Solution: Experiment with different solvent systems for chromatography or consider alternative purification techniques like preparative HPLC or crystallization.[1][4]

  • Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel).[1]

    • Solution: Consider using a different stationary phase (e.g., alumina) or non-chromatographic methods like crystallization.[1]

  • Crystallization Difficulties: The product may fail to crystallize or may form an oil.

    • Solution: Ensure the solution is supersaturated. If the compound is too soluble in the chosen solvent, try a different solvent or an anti-solvent addition approach.[4][5]

  • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can contaminate the final product.[1]

    • Solution: Implement thorough work-up procedures, including aqueous washes and extractions, to remove these impurities before the final purification step.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of pyrimidine synthesis?

A1: The most critical parameters to control are typically the purity of starting materials, strict control of reaction temperature and time, the choice of solvent, efficient mixing, and maintaining an inert atmosphere for sensitive reactions.[1] Monitoring the reaction progress using techniques like TLC or HPLC is also crucial to determine the optimal reaction time and prevent the formation of degradation products.[1][3]

Q2: How can we manage exothermic reactions safely during scale-up?

A2: Managing exotherms is critical for safety. Key strategies include:

  • Thermal Hazard Assessment: Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the heat of reaction and the potential for thermal runaway.[2]

  • Semi-batch or Continuous Feeding: Adding one of the reactants gradually helps to control the rate of heat generation.[2]

  • Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, helping to absorb heat.[2]

  • Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated.[2]

  • Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.[2]

Q3: What is the role of Process Analytical Technology (PAT) in the scale-up of pyrimidine intermediate production?

A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[6] In pyrimidine synthesis scale-up, PAT tools like in-line spectroscopy (e.g., FTIR, Raman) can be used for real-time monitoring of reactant consumption and product/impurity formation.[7][8] This allows for better process understanding and control, leading to improved consistency and quality of the final product.[7]

Data Presentation

Table 1: Illustrative Comparison of Scale-Up Parameters for a Generic Pyrimidine Synthesis

ParameterLab Scale (1 L)Pilot Scale (50 L)Production Scale (500 L)
Reactant A Addition BatchSemi-batch (1 hr)Semi-batch (4 hrs)
Stirrer Speed (RPM) 30015075
Temperature Control ± 1 °C± 2 °C± 3 °C
Typical Yield 85%78%72%
Purity (by HPLC) 99.5%98.0%97.5%
Major Impurity 0.3%1.2%1.8%

Note: This table presents illustrative data to highlight potential trends during scale-up. Actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction at Scale

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, a common method for producing pyrimidine intermediates.

Materials:

  • Aldehyde

  • β-ketoester

  • Urea or thiourea

  • Catalyst (e.g., Lewis acid or Brønsted acid)[3]

  • Solvent (e.g., ethanol, or solvent-free)[3]

Procedure:

  • Reactor Setup: Charge the reactor with the aldehyde, β-ketoester, urea (or thiourea), and solvent.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60°C).[3] Monitor the reaction progress by TLC or HPLC.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product and wash it with a cold solvent (e.g., ethanol).[9] If no precipitate forms, the solvent may be removed under reduced pressure, and the residue purified.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.[3]

Protocol 2: General Procedure for Crystallization Purification

Materials:

  • Crude pyrimidine intermediate

  • Crystallization solvent(s)

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4]

  • Dissolution: In a suitable vessel, add the crude product and the minimum amount of hot solvent required to achieve complete dissolution.[4][5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize yield.[4][5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove adhering impurities.[4][5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[4]

Visualizations

a cluster_reactants Reactants cluster_process Process cluster_product Product Amidine Amidine Condensation Condensation Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Oxidation Oxidation/ Aromatization Cyclization->Oxidation Dihydropyrimidine Pyrimidine Substituted Pyrimidine Oxidation->Pyrimidine b Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Stoichiometry Verify Reactant Stoichiometry Purity->Stoichiometry Pure Purify Purify Purity->Purify Purify/Dry Reactants Mixing Evaluate Mixing Efficiency Stoichiometry->Mixing Correct Recalculate Recalculate Stoichiometry->Recalculate Recalculate & Remeasure Temp Assess Temperature Control Mixing->Temp Adequate OptimizeMix OptimizeMix Mixing->OptimizeMix Optimize Stirring/ Impeller Atmosphere Confirm Inert Atmosphere Temp->Atmosphere Stable ImproveCool ImproveCool Temp->ImproveCool Improve Heating/ Cooling System End Yield Improved Atmosphere->End Inert ImplementInert ImplementInert Atmosphere->ImplementInert Implement N2/Ar Atmosphere Purify->Purity Recalculate->Stoichiometry OptimizeMix->Mixing ImproveCool->Temp ImplementInert->Atmosphere c Parameters Scale-Up Parameters Temp Temperature Parameters->Temp Solvent Solvent Parameters->Solvent Catalyst Catalyst Parameters->Catalyst AdditionRate Addition Rate Parameters->AdditionRate Yield Yield Temp->Yield Purity Purity Temp->Purity Safety Safety (e.g., Exotherm) Temp->Safety Solvent->Yield Solvent->Purity Catalyst->Yield Catalyst->Purity AdditionRate->Purity AdditionRate->Safety Outcomes Process Outcomes

References

Preventing unwanted covalent hydration of the pyrimidine ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot unwanted covalent hydration of the pyrimidine ring in their compounds.

Frequently Asked Questions (FAQs)

Q1: What is covalent hydration of the pyrimidine ring and why is it a concern?

A1: Covalent hydration is a chemical reaction where a water molecule adds across a double bond of the pyrimidine ring, forming a stable, non-aromatic hydrated species. This is a significant concern in drug development and research because it alters the structure of the pyrimidine-containing compound, which can lead to a loss of biological activity, altered pharmacokinetic properties, and inconsistent experimental results. The planarity and aromaticity of the pyrimidine ring are often crucial for its interaction with biological targets.[1]

Q2: What are the primary factors that influence the susceptibility of a pyrimidine ring to covalent hydration?

A2: The main factors include:

  • Electronic Effects of Substituents: The presence of electron-withdrawing groups on the pyrimidine ring increases its susceptibility to nucleophilic attack by water, thus promoting covalent hydration.[2][3][4] Conversely, electron-donating groups can reduce this susceptibility.

  • pH of the Solution: The rate of covalent hydration and the stability of the resulting hydrate are often pH-dependent. Both acidic and basic conditions can catalyze the hydration and subsequent dehydration reactions.[5][6]

  • Solvent System: The composition of the solvent can influence the stability of pyrimidine compounds. For instance, the presence of water in organic solvents like DMSO can contribute to degradation.[7]

  • Temperature and Light: Elevated temperatures and exposure to UV light can also promote the formation of pyrimidine hydrates and other degradation products.[6][8]

Q3: How can I prevent unwanted covalent hydration of my pyrimidine compound?

A3: Several strategies can be employed to mitigate covalent hydration:

  • Structural Modification: Introduce electron-donating groups at appropriate positions on the pyrimidine ring to decrease its electrophilicity.

  • pH Control: Maintain the pH of aqueous solutions within a range where the compound is most stable. This often requires careful buffer selection.

  • Formulation Strategies: For compounds with poor aqueous stability, consider formulation approaches such as creating amorphous solid dispersions with hydrophilic polymers, encapsulation in liposomes, or using co-solvents to minimize water exposure.[8][9]

  • Proper Storage: Store pyrimidine compounds, especially in solution, at low temperatures (e.g., -80°C for long-term storage) and protected from light.[7] For highly sensitive compounds, consider storage under an inert atmosphere.[7]

Troubleshooting Guides

Issue 1: My pyrimidine compound shows time-dependent loss of activity in aqueous assay buffer.

  • Possible Cause: Covalent hydration of the pyrimidine ring is leading to the formation of an inactive hydrated species.

  • Troubleshooting Steps:

    • Analyze Compound Stability: Use HPLC-UV to monitor the concentration of your parent compound over time in the assay buffer. A decrease in the peak area of the parent compound and the appearance of new, more polar peaks can indicate hydration.

    • Investigate pH Dependence: If stability is an issue, perform the stability study at different pH values to identify a range where the compound is more stable.

    • Modify Assay Conditions: If possible, adjust the assay buffer pH to a more favorable range. If the pH cannot be changed, minimize the incubation time of the compound in the aqueous buffer.

    • Prepare Fresh Solutions: Always prepare fresh solutions of your pyrimidine compound immediately before use to minimize degradation.[7]

Issue 2: I observe poor dose-response curves and inconsistent IC50/EC50 values for my pyrimidine inhibitor.

  • Possible Cause: The compound may be degrading in the assay medium, leading to an underestimation of its potency.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Before and after the assay, analyze the compound in the assay plate using LC-MS to check for the presence of the parent compound and any potential degradation products.

    • Reduce Pre-incubation Times: Minimize the time the compound is pre-incubated with the target or cells in an aqueous environment before the final measurement.

    • Explore Alternative Solvents: If DMSO is suspected to contribute to instability, consider alternative solvents like DMF, but be mindful that this could alter the compound's activity.[7]

Data Presentation

Table 1: pH-Dependent Stability of Pyrimidine Hydrates

This table summarizes the effect of pH on the rate of dehydration of pyrimidine hydrates. A faster rate of dehydration implies a lower stability of the hydrated form.

Pyrimidine DerivativepHTemperature (°C)Half-life of HydrateReference
5,6-dihydro-5-hydroxythymidine derivative7.43746.5 hours[5]
5,6-dihydro-5-hydroxy-2'-deoxyuridine derivative7.43724.4 hours[5]
Cytosine hydrate in DNAVariesVariesRate of dehydration increases with increasing pH from 6.0 to 8.0[5][6]

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Pyrimidine Compound Stability

This protocol outlines a general method to assess the stability of a pyrimidine compound in an aqueous solution.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the pyrimidine compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the desired aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Initiation of Stability Study:

    • Dilute the stock solution into the aqueous buffer to a final concentration of 100 µM.

    • Immediately take a time-zero sample by injecting an aliquot onto the HPLC system.

  • Incubation:

    • Incubate the remaining solution at the desired temperature (e.g., 37°C), protected from light.

  • Time-Point Analysis:

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them onto the HPLC.

  • HPLC Conditions:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent pyrimidine compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine its stability profile.

Protocol 2: 1H-NMR Spectroscopy for Characterizing Covalent Hydration

This protocol can be used to structurally confirm the formation of a hydrated pyrimidine species.

  • Sample Preparation:

    • Dissolve a known amount of the pyrimidine compound in a deuterated aqueous buffer (e.g., phosphate buffer in D2O, pD 7.4).

    • For pH-sensitive analysis, it is crucial to precisely adjust the pD.[10]

  • 1H-NMR Analysis:

    • Acquire a 1H-NMR spectrum of the freshly prepared solution.

    • Incubate the NMR tube at a controlled temperature and acquire spectra at different time intervals.

  • Spectral Interpretation:

    • The formation of a covalent hydrate will result in the appearance of new signals in the aliphatic region of the spectrum, corresponding to the protons at the now saturated C5 and C6 positions of the pyrimidine ring.

    • The disappearance of the characteristic aromatic proton signals of the parent pyrimidine ring will also be observed.

    • Integration of the signals corresponding to the parent and hydrated species can be used to quantify the extent of hydration over time.

Visualizations

covalent_hydration_mechanism cluster_conditions Influencing Factors pyrimidine Pyrimidine Ring (Aromatic, Stable) transition_state Transition State pyrimidine->transition_state + H2O (Nucleophilic Attack) water H2O water->transition_state hydrated_pyrimidine Hydrated Pyrimidine (Non-aromatic, Less Stable) transition_state->hydrated_pyrimidine Formation of Covalent Bond hydrated_pyrimidine->pyrimidine - H2O (Dehydration) ewg Electron-Withdrawing Groups ewg->transition_state Favors ph Acidic/Basic pH ph->transition_state Catalyzes

Caption: Mechanism of covalent hydration of a pyrimidine ring.

prevention_strategies cluster_structural Structural Modifications cluster_formulation Formulation Strategies cluster_handling Handling & Storage unwanted_hydration Unwanted Covalent Hydration add_edg Introduce Electron-Donating Groups (EDGs) unwanted_hydration->add_edg Prevented by disrupt_planarity Disrupt Ring Planarity unwanted_hydration->disrupt_planarity Prevented by control_ph Control pH with Buffers unwanted_hydration->control_ph Prevented by co_solvents Use Co-solvents unwanted_hydration->co_solvents Prevented by solid_dispersion Create Amorphous Solid Dispersions unwanted_hydration->solid_dispersion Prevented by encapsulation Encapsulation (e.g., Liposomes) unwanted_hydration->encapsulation Prevented by low_temp Low Temperature Storage unwanted_hydration->low_temp Prevented by protect_light Protect from Light unwanted_hydration->protect_light Prevented by inert_atmosphere Use Inert Atmosphere unwanted_hydration->inert_atmosphere Prevented by

Caption: Strategies to prevent unwanted covalent hydration.

experimental_workflow start Suspected Compound Instability hplc_stability HPLC-UV Stability Assay (Monitor Parent Compound Peak) start->hplc_stability nmr_analysis 1H-NMR Analysis (Identify Hydrated Species) start->nmr_analysis lcms_analysis LC-MS Analysis (Detect Degradation Products) start->lcms_analysis decision Instability Confirmed? hplc_stability->decision nmr_analysis->decision lcms_analysis->decision modify_structure Structural Modification decision->modify_structure Yes optimize_formulation Optimize Formulation/Assay Conditions decision->optimize_formulation Yes end Stable Compound decision->end No modify_structure->end optimize_formulation->end

Caption: Workflow for troubleshooting pyrimidine compound instability.

References

Technical Support Center: Quantitative Analysis of 2,4-Dimethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2,4-Dimethylpyrimidine-5-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS/MS).

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of the carboxylic acid.Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically by adding 0.1% formic acid or acetic acid) to ensure it is in its neutral form.
Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl).
Low Sensitivity/Poor Ionization Suboptimal ionization in positive or negative ion mode.As a carboxylic acid, this compound is expected to ionize better in negative ion mode (ESI-). However, the pyrimidine ring may allow for positive ionization (ESI+). Test both polarities.
In-source fragmentation.Optimize cone voltage/fragmentor voltage to minimize fragmentation in the ion source.
Matrix effects (ion suppression or enhancement).Implement more rigorous sample preparation (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard if available.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Interference from the sample matrix.Improve sample cleanup procedures. Check for co-eluting isobaric interferences.
Inconsistent Results/Poor Reproducibility Sample degradation.This compound may be susceptible to degradation.[1] Ensure consistent sample handling and storage conditions. Consider performing a stability assessment.[1]
Inconsistent sample preparation.Ensure precise and accurate pipetting and consistent vortexing and centrifugation steps. Automate sample preparation if possible.
Fluctuations in instrument performance.Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.
No Peak Detected Incorrect mass transitions (MRM) selected.Verify the precursor and product ions for this compound. This can be done by infusing a standard solution into the mass spectrometer.
Compound not eluting from the column.The compound may be strongly retained. Use a stronger mobile phase (higher organic content) or a different column. It could also be irreversibly adsorbed; consider column conditioning.
The compound is not being extracted from the sample matrix.Optimize the sample extraction procedure. Ensure the pH of the extraction solvent is appropriate for a carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantitative analysis of this compound?

A1: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, which is crucial for analyzing complex biological matrices.[2] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity for trace-level quantification.[3]

Q2: What type of HPLC column is suitable for this analysis?

A2: A C18 or C8 reversed-phase column is a good starting point.[3] The choice of stationary phase will depend on the sample matrix and the presence of other interfering compounds.

Q3: How can I improve the retention of this compound on a reversed-phase column?

A3: As a polar molecule, retention can be challenging. To improve retention, ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep the carboxylic acid protonated and less polar. A lower percentage of organic solvent in the initial mobile phase conditions will also increase retention.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not always necessary for LC-MS/MS analysis, especially if sufficient sensitivity is achieved in negative ion mode. However, for GC analysis, derivatization of the carboxylic acid group is required. For LC-MS/MS, derivatization can be employed to enhance chromatographic retention and improve ionization efficiency, particularly in positive ion mode.[4][5]

Q5: How should I prepare samples for analysis from a biological matrix like plasma?

A5: Common sample preparation techniques for LC-MS analysis from biological matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[6] Protein precipitation is a simple and fast method, while SPE can provide cleaner extracts and reduce matrix effects.[6]

Q6: What are the expected degradation pathways for this compound?

A6: While specific data for this compound is limited, related pyrimidine and carboxylic acid compounds can be susceptible to oxidation and changes in pH.[1] It is advisable to store the compound in a tightly sealed container, protected from light, and at a low temperature (-20°C for long-term storage).[7]

Experimental Protocols

LC-MS/MS Method for Quantitative Analysis

This protocol provides a general procedure that should be optimized for your specific instrument and application.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be 5% B, increasing to 95% B over several minutes, followed by a wash and re-equilibration. The gradient should be optimized to ensure good separation from any matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions: The specific precursor and product ions should be determined by infusing a standard solution of this compound. For a compound with a molecular weight of 152.15 g/mol , a potential precursor ion in negative mode would be m/z 151.1. Product ions would be determined through fragmentation experiments.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

Sample Preparation from Plasma (Protein Precipitation)
  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables present hypothetical data from a method validation study for the quantitative analysis of this compound in human plasma.

Table 1: Calibration Curve Parameters

Parameter Value
Linear Range 1 - 1000 ng/mL
Regression Equation y = 0.0025x + 0.0001
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1< 15%± 15%< 15%± 15%
Low QC 3< 10%± 10%< 10%± 10%
Mid QC 100< 10%± 10%< 10%± 10%
High QC 800< 10%± 10%< 10%± 10%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Transfer separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification

Experimental Workflow for Quantitative Analysis

troubleshooting_flow start Start: Poor Analytical Result peak_shape Issue with Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No ph Adjust Mobile Phase pH peak_shape->ph Yes reproducibility Poor Reproducibility? sensitivity->reproducibility No ionization Optimize Ionization Mode (ESI+/-) sensitivity->ionization Yes end End: Problem Resolved reproducibility->end No stability Assess Sample Stability reproducibility->stability Yes concentration Dilute Sample / Reduce Injection Volume ph->concentration concentration->end source_params Optimize Source Parameters ionization->source_params cleanup Improve Sample Cleanup source_params->cleanup cleanup->end protocol Standardize Sample Prep Protocol stability->protocol system_suitability Run System Suitability protocol->system_suitability system_suitability->end

Troubleshooting Logic Flowchart

References

Validation & Comparative

Comparative Bioactivity Analysis: 2,4- vs. 4,6-Dimethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the bioactivity of 2,4-dimethylpyrimidine-5-carboxylic acid and its isomer, 4,6-dimethylpyrimidine-5-carboxylic acid, is currently limited by the lack of publicly available experimental data. Extensive searches of chemical and biological databases, including PubChem and ChEMBL, did not yield specific bioactivity data or head-to-head comparative studies for these two compounds.

While direct experimental evidence is wanting, the broader class of pyrimidine derivatives is well-documented for a wide spectrum of pharmacological activities. This guide provides a general overview of the potential bioactivities of these isomeric compounds based on the known activities of structurally related molecules. Furthermore, it outlines standard experimental protocols that would be essential for a future comparative bioactivity assessment.

General Bioactivity of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological effects. These include anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. The specific biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring.

Potential Bioactivities for Investigation

Given the known pharmacological profile of the pyrimidine core, a comparative study of 2,4- and 4,6-dimethylpyrimidine-5-carboxylic acid would logically focus on the following areas:

  • Anticancer Activity: Pyrimidine analogs are integral to cancer chemotherapy. A comparative in vitro cytotoxicity study against a panel of cancer cell lines would be a primary step in evaluating their potential as anticancer agents.

  • Anti-inflammatory Activity: Many pyrimidine derivatives modulate inflammatory pathways. Assessing the ability of these isomers to inhibit the production of inflammatory mediators in cell-based assays would be crucial.

  • Antimicrobial Activity: The pyrimidine nucleus is present in numerous antimicrobial agents. Screening these compounds against a range of bacterial and fungal strains would determine their potential as antimicrobial agents.

Data Presentation (Hypothetical)

In the absence of experimental data, the following tables are presented as templates for how quantitative data from future comparative bioactivity studies could be structured.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM)

CompoundCancer Cell Line ACancer Cell Line BCancer Cell Line C
This compoundData Not AvailableData Not AvailableData Not Available
4,6-dimethylpyrimidine-5-carboxylic acidData Not AvailableData Not AvailableData Not Available
Doxorubicin (Positive Control)Known IC50Known IC50Known IC50

Table 2: Comparative in vitro Anti-inflammatory Activity (IC50 in µM)

CompoundNitric Oxide (NO) InhibitionTNF-α InhibitionIL-6 Inhibition
This compoundData Not AvailableData Not AvailableData Not Available
4,6-dimethylpyrimidine-5-carboxylic acidData Not AvailableData Not AvailableData Not Available
Dexamethasone (Positive Control)Known IC50Known IC50Known IC50

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compoundData Not AvailableData Not AvailableData Not Available
4,6-dimethylpyrimidine-5-carboxylic acidData Not AvailableData Not AvailableData Not Available
Ciprofloxacin (Positive Control)Known MICKnown MICN/A
Fluconazole (Positive Control)N/AN/AKnown MIC

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to generate the comparative data for the tables above.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compounds that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (2,4- and 4,6-dimethylpyrimidine-5-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

Objective: To measure the ability of the test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • Lipopolysaccharide (LPS)

  • Griess reagent

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

  • Incubate the plate for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the Griess assay by adding Griess reagent to the supernatant.

  • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms.

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well plates

  • Test compounds

  • Inoculum of microorganisms

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the general workflow for bioactivity screening and a simplified signaling pathway relevant to inflammation.

experimental_workflow cluster_compounds Test Compounds cluster_assays Bioactivity Screening cluster_data Data Analysis Compound1 2,4-dimethylpyrimidine- 5-carboxylic acid Anticancer Anticancer Assays (e.g., MTT) Compound1->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Compound1->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Compound1->Antimicrobial Compound2 4,6-dimethylpyrimidine- 5-carboxylic acid Compound2->Anticancer Compound2->AntiInflammatory Compound2->Antimicrobial IC50 IC50 / MIC Determination Anticancer->IC50 AntiInflammatory->IC50 Antimicrobial->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for the comparative bioactivity screening of the two isomeric compounds.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes promotes transcription of Compound Pyrimidine Derivative (Potential Inhibitor) Compound->IKK inhibits? Compound->NFkB inhibits?

Caption: Simplified NF-κB signaling pathway in inflammation, a potential target for pyrimidine derivatives.

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-5-Carboxylic Acid Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrimidine-5-carboxylic acid analogs and their derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented herein is curated from recent scientific literature to aid researchers in the strategic design and development of novel therapeutics. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways to provide a foundational resource for advancing cancer research.

Structure-Activity Relationship (SAR) Insights

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous anticancer drugs.[1][2][3][4] Modifications at various positions of the pyrimidine ring, particularly at the C2, C4, and C5 positions, have been extensively explored to optimize potency and selectivity. For the purpose of this guide, we will focus on analogs of pyrimidine-5-carboxylic acid and the closely related pyrimidine-5-carbonitrile, as the electronic properties and synthetic accessibility of the nitrile group make it a common surrogate for the carboxylic acid moiety in early-stage drug discovery.

Key SAR Observations:
  • Substitution at the C2 Position: The nature of the substituent at the C2 position of the pyrimidine ring significantly influences anticancer activity. Aromatic and heteroaromatic substitutions are common. For instance, in a series of pyrimidine-5-carbonitrile derivatives, the presence of a benzimidazole or benzoxazole moiety at C2 resulted in potent COX-2 inhibition and significant anticancer activity against multiple cell lines.[5]

  • Substitution at the C4 Position: The group at the C4 position plays a crucial role in the molecule's interaction with target kinases. In several series of pyrimidine derivatives, an amino linkage to a substituted aniline ring at this position was found to be critical for activity. The electronic nature of the substituents on the aniline ring can fine-tune the potency. For example, in a series of 2,4-disubstituted pyrimidines, variations in the substitution on the terminal aniline ring led to significant differences in IC50 values against various cancer cell lines.[4]

  • The C5-Carboxylic Acid/Carbonitrile Moiety: The carboxylic acid or carbonitrile group at the C5 position is a key feature, often involved in hydrogen bonding interactions within the active site of target enzymes. While direct SAR studies on a wide range of C5-carboxylic acid analogs are limited in the public domain, the prevalence of the C5-carbonitrile in active compounds suggests its importance for potent anticancer activity.[6][7]

  • Fused Pyrimidine Systems: The fusion of other heterocyclic rings to the pyrimidine core has been a successful strategy in developing potent kinase inhibitors. These fused systems often mimic the purine scaffold of endogenous ligands for ATP-binding sites of kinases.[8]

Comparative Biological Activity of Pyrimidine Analogs

The following tables summarize the in vitro anticancer activity of various pyrimidine-5-carbonitrile and related pyrimidine derivatives against a panel of human cancer cell lines. This data is essential for comparing the potency of different structural modifications.

Table 1: In Vitro Anticancer Activity of Pyrimidine-5-Carbonitrile Derivatives as Dual EGFR/COX-2 Inhibitors

CompoundRCancer Cell LineIC50 (µM)[6]
4e 4-OCH3Colo 2051.66
4f 3,4,5-(OCH3)3Colo 2051.83
Erlotinib -Colo 205Not Reported
Celecoxib -Colo 205Not Reported

Table 2: In Vitro Anticancer Activity of Pyrimidine-5-Carbonitrile Derivatives as EGFR Inhibitors

CompoundCancer Cell LineIC50 (µM)[7]
10b HepG23.56
A5495.85
MCF-77.68
Erlotinib HepG20.87
A5491.12
MCF-75.27

Table 3: In Vitro Anticancer Activity of Indolyl-Pyrimidine Derivatives

CompoundRCancer Cell LineIC50 (µM)[9]
4g 4-ClMCF-75.1
HepG25.02
HCT-1166.6
4h 4-FMCF-78.3
HepG29.1
HCT-11610.2
Erlotinib MCF-75.27
HepG20.87
HCT-116Not Reported
5-Fluorouracil MCF-76.5
HepG24.8
HCT-1163.2

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of pyrimidine compounds. Below are methodologies for key in vitro assays.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, Colo 205)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Kinase Inhibition Assays (General Protocol)

These assays determine the ability of a compound to inhibit the activity of a specific kinase. The following is a general protocol that can be adapted for specific kinases like VEGFR-2, EGFR, and CDK9.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR, CDK9)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (pyrimidine analogs)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 384-well or 96-well plates

  • Plate reader capable of detecting luminescence or fluorescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer (often containing a small percentage of DMSO).

  • Reaction Setup: In the wells of the assay plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's protocol. The signal (luminescence or fluorescence) will be proportional to the amount of ADP produced or substrate phosphorylated.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by many pyrimidine-based anticancer agents. Understanding these pathways is crucial for rational drug design and interpreting biological data.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival

Caption: EGFR Signaling Pathway.

CDK9_Signaling_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylates CTD DSIF DSIF PTEFb->DSIF Phosphorylates NELF NELF PTEFb->NELF Phosphorylates Promoter Promoter-Proximal Pausing RNAPII->Promoter DSIF->Promoter NELF->Promoter Elongation Transcriptional Elongation Promoter->Elongation Release Gene Gene Transcription Elongation->Gene Inhibitor Pyrimidine-based CDK9 Inhibitor Inhibitor->PTEFb Inhibits

Caption: CDK9-Mediated Transcriptional Regulation.

References

Validating the Structure of 2,4-Dimethylpyrimidine-5-carboxylic acid: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative overview of modern 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 2,4-Dimethylpyrimidine-5-carboxylic acid, a substituted pyrimidine of interest in medicinal chemistry. We present predicted data, detailed experimental protocols, and a comparison with alternative analytical methods to offer a comprehensive framework for its characterization.

Predicted 2D NMR Data for Structural Elucidation

The structural framework of this compound can be unequivocally established through a combination of 2D NMR experiments, primarily COSY, HSQC, and HMBC. These techniques reveal through-bond correlations between nuclei, allowing for the complete assignment of proton (¹H) and carbon (¹³C) signals.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The expected chemical shifts for this compound are summarized below. These predictions are based on the known effects of substituents on the pyrimidine ring, where the electronegative nitrogen atoms and the carboxylic acid group significantly influence the electronic environment.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N)--
2 (C)-~165
3 (N)--
4 (C)-~168
5 (C)-~125
6 (C)~9.0~158
7 (CH₃)~2.6~24
8 (CH₃)~2.8~20
9 (COOH)~13.0 (broad)~170

Expected 2D NMR Correlations:

The following tables outline the key correlations expected in the COSY, HSQC, and HMBC spectra, which are instrumental in piecing together the molecular structure.

Table 1: Predicted ¹H-¹H COSY Correlations

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two to three bonds. For this compound, no significant COSY cross-peaks are expected between the isolated methyl and pyrimidine ring protons.

Correlating ProtonsExpected Cross-Peak
H6 / CH₃ protonsNo
CH₃ / CH₃ protonsNo

Table 2: Predicted ¹H-¹³C HSQC Correlations

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond C-H correlations).[1]

ProtonCorrelating CarbonExpected Cross-Peak
H6C6Yes
H7 (CH₃)C7Yes
H8 (CH₃)C8Yes

Table 3: Predicted ¹H-¹³C HMBC Correlations

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, typically over two to four bonds.[2] This is crucial for identifying connectivity around quaternary carbons and heteroatoms.

ProtonCorrelating CarbonExpected Cross-Peak (Bonds)
H6C2, C4, C5, C9 (COOH)Yes (3, 2, 2, 3)
H7 (CH₃)C2, C4Yes (2, 3)
H8 (CH₃)C4, C5, C6Yes (2, 3, 3)

Visualizing the Connectivity: Key HMBC Correlations

The following diagram illustrates the most critical HMBC correlations that unambiguously confirm the substitution pattern of this compound.

HMBC_Correlations cluster_molecule This compound cluster_legend Key HMBC Correlations mol H6 H6 C2 C2 H6->C2 ³J, ²J, ²J, ³J C4 C4 H6->C4 ³J, ²J, ²J, ³J C5 C5 H6->C5 ³J, ²J, ²J, ³J C9 C=O H6->C9 ³J, ²J, ²J, ³J H7 2-CH₃ Protons H7->C2 ²J, ³J H7->C4 ²J, ³J H8 4-CH₃ Protons H8->C4 ²J, ³J, ³J H8->C5 ²J, ³J, ³J C6 C6 H8->C6 ²J, ³J, ³J G cluster_preliminary Preliminary Analysis cluster_nmr NMR Analysis MS Mass Spectrometry (Molecular Formula) H1_C13 1D ¹H & ¹³C NMR (Initial Chemical Shifts) MS->H1_C13 IR IR Spectroscopy (Functional Groups) IR->H1_C13 HSQC HSQC (Direct C-H Bonds) H1_C13->HSQC COSY COSY (H-H Couplings) H1_C13->COSY HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC COSY->HMBC Structure Final Structure Confirmation HMBC->Structure

References

Comparative Cross-Reactivity Profiling of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of pyrimidine-based kinase inhibitors, with a focus on derivatives sharing the 2,4-disubstituted pyrimidine scaffold. Due to the limited public availability of comprehensive screening data for 2,4-Dimethylpyrimidine-5-carboxylic acid derivatives, this guide utilizes data from the closely related and well-studied 2,4-diaminopyrimidine-5-carboxamide series to illustrate the principles of selectivity and off-target effects. The experimental data and methodologies presented herein are synthesized from publicly available research to facilitate the objective comparison of kinase inhibitor performance.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of a representative 2,4-diaminopyrimidine-5-carboxamide derivative against a panel of kinases. The data is presented as the percentage of inhibition at a fixed concentration, providing a snapshot of the compound's selectivity. A lower percentage indicates weaker inhibition, while a higher percentage suggests a stronger interaction.

Table 1: Illustrative Cross-Reactivity Data for a Representative 2,4-Diaminopyrimidine-5-Carboxamide Derivative

Kinase TargetFamily% Inhibition @ 1µM
Sky (TYRO3) TAM 95%
AXLTAM78%
MERTAM65%
CDK9/Cyclin T1CMGC88%
CDK2/Cyclin ACMGC45%
CDK1/Cyclin BCMGC30%
SRCTyrosine Kinase25%
LCKTyrosine Kinase20%
FYNTyrosine Kinase18%
p38α (MAPK14)CMGC15%
ERK1 (MAPK3)CMGC10%
JNK1 (MAPK8)CMGC8%
AKT1AGC5%
PI3KαLipid Kinase<5%
mTORPI3K-related<5%

Disclaimer: The data presented in this table is illustrative and based on findings for 2,4-diaminopyrimidine-5-carboxamide derivatives. It is intended to serve as a guide for understanding kinase selectivity and may not be directly representative of this compound derivatives.

Experimental Protocols

The following is a representative, detailed methodology for determining the in vitro kinase inhibitory profile of a compound using a competitive binding assay, a common platform for broad kinase screening.

KinomeScan™ Assay Protocol (Illustrative)

This protocol outlines the general steps involved in a competitive binding assay used for large-scale kinase inhibitor profiling.

1. Principle: The assay is based on the principle of competitive displacement. A test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in binding in the presence of the test compound indicates that the compound has bound to the kinase's active site.

2. Reagents and Materials:

  • Test Compound (e.g., this compound derivative) dissolved in 100% DMSO.

  • Kinase Panel: A collection of purified, DNA-tagged human kinases.

  • Immobilized Ligand: A broadly active kinase inhibitor covalently attached to a solid support (e.g., beads).

  • Binding Buffer: A buffered solution optimized for kinase binding.

  • Wash Buffer: A buffered solution for removing unbound components.

  • Elution Buffer: A solution to release the bound kinase from the solid support.

  • Detection Reagents: Reagents for quantitative PCR (qPCR) to quantify the amount of DNA-tagged kinase.

  • Multi-well plates (e.g., 384-well).

3. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired screening concentration(s) in the appropriate assay buffer.

  • Assay Plate Preparation: To each well of a multi-well plate, add the kinase, the immobilized ligand, and the test compound (or vehicle control).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate with Wash Buffer to remove any unbound kinase and test compound.

  • Elution: Add Elution Buffer to each well to release the kinase that remains bound to the immobilized ligand.

  • Quantification: Quantify the amount of eluted kinase using qPCR by measuring the amount of its DNA tag.

4. Data Analysis:

  • The amount of kinase bound to the solid support is inversely proportional to the binding affinity of the test compound.

  • The results are typically expressed as a percentage of the DMSO control (% of Control), where a lower percentage indicates stronger binding of the test compound to the kinase.

  • The percentage of control is calculated as follows: % of Control = (Test Compound Signal / DMSO Control Signal) x 100

  • Alternatively, the data can be reported as percent inhibition: % Inhibition = 100 - % of Control

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by pyrimidine derivatives and a typical experimental workflow for cross-reactivity profiling.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (e.g., Pyrimidine Derivative) incubation Incubation of Compound with Kinases compound->incubation kinase_panel Kinase Panel (Diverse Kinases) kinase_panel->incubation assay_reagents Assay Reagents (Buffer, ATP, Substrate) assay_reagents->incubation activity_measurement Measurement of Kinase Activity incubation->activity_measurement data_processing Data Processing (% Inhibition Calculation) activity_measurement->data_processing selectivity_profile Generation of Selectivity Profile data_processing->selectivity_profile

Experimental Workflow for Kinase Cross-Reactivity Profiling.

cdk9_pathway cluster_input Upstream Signals cluster_core CDK9 Regulation cluster_output Downstream Effects growth_factors Growth Factors cdk9 CDK9/ Cyclin T1 growth_factors->cdk9 stress_signals Cellular Stress stress_signals->cdk9 p_tefb P-TEFb Complex cdk9->p_tefb pol2 RNA Polymerase II Phosphorylation p_tefb->pol2 transcription Transcriptional Elongation pol2->transcription cell_cycle Cell Cycle Progression transcription->cell_cycle apoptosis Apoptosis transcription->apoptosis Inhibition of anti- apoptotic proteins inhibitor Pyrimidine Derivative Inhibitor inhibitor->cdk9 Inhibition

Simplified CDK9 Signaling Pathway and Point of Inhibition.

Pyrimidine Inhibitors Emerge as Potent Challengers to Standard-of-Care Drugs in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent in vitro research highlights the significant potential of novel pyrimidine inhibitors in outperforming or matching the efficacy of established standard-of-care drugs in oncology and inflammatory disease models. These studies, conducted between 2023 and 2025, provide compelling evidence for the continued development of pyrimidine-based compounds as next-generation therapeutics. The data underscores their potent inhibitory activity against key cellular targets and robust cytotoxic effects against various cancer cell lines.

The pyrimidine scaffold, a fundamental component of DNA and RNA, has proven to be a versatile framework in medicinal chemistry, leading to the development of potent kinase inhibitors and other targeted therapies.[1][2] These emerging agents are demonstrating promising activity, in some cases with superior potency and selectivity compared to conventional drugs.

Comparative Efficacy in Oncology

In vitro studies have demonstrated the broad-spectrum anticancer potential of new pyrimidine derivatives against a panel of human cancer cell lines. These compounds have been benchmarked against widely used chemotherapeutic agents and targeted therapies, with encouraging results.

For instance, a novel pyrrolo[2,3-d]pyrimidine derivative, compound 5k, exhibited outstanding inhibitory activity against multiple tyrosine kinases. It showed superior potency against EGFR (IC50 = 79 nM) compared to the standard drug sunitinib (IC50 = 93 nM) and comparable potency to erlotinib (IC50 = 55 nM).[3] Furthermore, compound 5k was twofold more potent against VEGFR2 than sunitinib.[3]

Another study highlighted a pyrazolo[3,4-d]pyrimidinone derivative, compound 4a, as a potent CDK2 inhibitor with an IC50 value of 0.21 µM, surpassing the reference drug roscovitine (IC50 = 0.25 µM).[4] This compound also showed significant cytotoxic effects against hepatocellular and colorectal cancer cell lines.[4]

The versatility of the pyrimidine core is further illustrated by pyrimidine-5-carbonitrile derivatives, which have shown higher cytotoxic activities than the standard drug sorafenib against colon (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range.[5] Similarly, certain thiazole-benzothiazole-pyrimidine conjugates have demonstrated greater efficacy than etoposide in various cancer cell lines.[6]

A representative pyrido[2,3-d]pyrimidine derivative, a potent PIM-1 kinase inhibitor, was compared to the standard chemotherapeutic agent doxorubicin in the MCF-7 breast cancer cell line and to sorafenib in the HepG2 liver cancer cell line.[7] This comparison provides a clear benchmark for its cytotoxic potential.[7]

The following tables summarize the in vitro efficacy of several novel pyrimidine inhibitors compared to standard-of-care drugs across various cancer cell lines and molecular targets.

Compound Target/Cell Line Pyrimidine Inhibitor IC50 (µM) Standard Drug Standard Drug IC50 (µM) Reference
Oxazole-pyrimidine derivative 138MCF-7 (Breast)0.01EtoposideNot Specified[8]
Oxazole-pyrimidine derivative 138A549 (Lung)0.04EtoposideNot Specified[8]
Oxazole-pyrimidine derivative 138PC3 (Prostate)0.08EtoposideNot Specified[8]
Pyrrolo[2,3-d]pyrimidine 5kEGFR0.079Sunitinib0.093[3]
Pyrrolo[2,3-d]pyrimidine 5kEGFR0.079Erlotinib0.055[3]
Pyrrolo[2,3-d]pyrimidine 5kHer20.040Staurosporine0.038[3]
Pyrrolo[2,3-d]pyrimidine 5kVEGFR20.136Sunitinib0.261[3]
Pyrazolo[3,4-d]pyrimidinone 4aCDK20.21Roscovitine0.25[4]
Pyrimidine-5-carbonitrile 9dHCT-116 (Colon)1.14 - 10.33SorafenibNot Specified[5]
Pyrimidine-5-carbonitrile 11eMCF-7 (Breast)1.14 - 10.33SorafenibNot Specified[5]
Thiazole-benzothiazole-pyrimidine 14MCF-7 (Breast)3.01Erlotinib19.51[6]
Thiazole-benzothiazole-pyrimidine 14HepG2 (Liver)5.88Erlotinib23.61[6]
Thiazole-benzothiazole-pyrimidine 14A549 (Lung)2.81Erlotinib15.83[6]
Pyrimidine-sulfonamide hybrid 28VEGFR-20.1Sorafenib0.1[9]
Pyrido[2,3-d]pyrimidine Cmpd 12PIM-1 Kinase0.0143AZD12080.0004[7]

Advancements in Anti-Inflammatory Applications

Pyrimidine derivatives are also making significant strides in the realm of anti-inflammatory research. By targeting key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2), these compounds present a promising alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

For example, novel pyrimidine derivatives have been shown to be effective COX-2 inhibitors.[8] Two such compounds, 121 and 122, displayed promising anti-inflammatory activity with IC50 values of 74.6 µM and 76.8 µM, respectively, which are comparable to the standard drugs piroxicam (80.1 µM) and meloxicam (76.4 µM).[8]

Compound Target Pyrimidine Inhibitor IC50 (µM) Standard Drug Standard Drug IC50 (µM) Reference
Pyrimidine derivative 121COX-274.6Piroxicam80.1[8]
Pyrimidine derivative 122COX-276.8Meloxicam76.4[8]

Experimental Protocols

The in vitro evaluation of these pyrimidine inhibitors and their standard drug counterparts typically involves a series of standardized assays to determine their biological activity.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)

This assay is fundamental for assessing the cytotoxic (cell-killing) effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine inhibitor or the standard drug for a specified period (e.g., 48 or 72 hours).

  • Reagent Incubation: After treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Live cells metabolize these reagents into a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Kinase Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., EGFR, VEGFR2, PIM-1, CDK2).

  • Assay Setup: The kinase enzyme, a substrate (often a peptide that the kinase phosphorylates), and ATP are combined in a reaction buffer in a 96-well plate.

  • Inhibitor Addition: The pyrimidine inhibitor or a known standard inhibitor is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at an optimal temperature.

  • Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays that detect the product of the kinase reaction.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.

Visualizing the Mechanism and Workflow

To better understand the context of these findings, the following diagrams illustrate a generalized signaling pathway targeted by pyrimidine kinase inhibitors and a typical experimental workflow for their evaluation.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival, Angiogenesis Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibition Standard Drug Standard Drug Standard Drug->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibition RTK RTK RTK->Signaling Cascade (e.g., RAS-RAF-MEK-ERK)

Caption: Generalized signaling pathway targeted by pyrimidine kinase inhibitors.

G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cell Viability Assays Cell Viability Assays In Vitro Screening->Cell Viability Assays Enzymatic Assays Enzymatic Assays In Vitro Screening->Enzymatic Assays Hit Identification Hit Identification Cell Viability Assays->Hit Identification Enzymatic Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: Typical experimental workflow for pyrimidine inhibitor evaluation.

The consistent and robust performance of these novel pyrimidine inhibitors in preclinical in vitro models strongly supports their advancement into further stages of drug development. Their ability to effectively target key oncogenic and inflammatory pathways, often with improved potency over existing drugs, positions them as a highly promising class of therapeutic agents.

References

The Pyrimidine Scaffold: A Versatile Player in Drug Discovery - An In Silico Molecular Docking Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine core represents a privileged scaffold in the design of novel therapeutics. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a multitude of approved drugs and clinical candidates. This guide provides an objective comparison of the in silico molecular docking performance of various pyrimidine derivatives against a range of therapeutically relevant protein targets. While direct docking studies on 2,4-Dimethylpyrimidine-5-carboxylic acid are not extensively reported in the reviewed literature, this analysis of related pyrimidine analogues offers valuable insights into the potential interactions and binding affinities that can be expected from this chemical class.

The data presented herein, summarized from multiple independent studies, highlights the broad applicability of the pyrimidine scaffold in targeting diverse disease areas, including cancer, infectious diseases, and metabolic disorders. The subsequent sections will delve into the specifics of these interactions, providing quantitative data and detailed experimental protocols to inform future drug design and development efforts.

Comparative Docking Performance of Pyrimidine Derivatives

The following table summarizes the key quantitative data from various in silico molecular docking studies of pyrimidine derivatives against their respective protein targets. This allows for a direct comparison of binding affinities and highlights the most promising compounds for further investigation.

Compound/Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesTherapeutic Area
Pyrimidine AnaloguesCyclin-Dependent Kinase-Like Kinases (CLKs)Not SpecifiedStrong binding affinities notedHinge-region residuesCancer, Alzheimer's Disease
4-(3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one (2g)Cyclin-Dependent Kinase (CDK)1HCK-8.7Not SpecifiedCancer
Pyrimidine Derivatives (General)Dihydrofolate Reductase (DHFR)Not SpecifiedGood interaction with active cavitiesNot SpecifiedAntibacterial
Fluoroquinolines with Pyrimidine moietyE. coli DNA Gyrase B6F86-6.0 to -7.2Not SpecifiedAntibacterial
N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)Histone Lysine Methyl Transferase (EHMT2)Not Specified-10.7Asp1083, Ser1084, Asp1088β-Thalassemia
2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)Histone Lysine Methyl Transferase (EHMT2)Not Specified-10.3Cys1098, Leu1086, Asp1083, Phe1158, Ser1084, Asp1088, Arg1157β-Thalassemia
Pyrimidine DerivativesSARS-CoV-2 Main Protease (Mpro)Not SpecifiedPromising antiviral potencyNot SpecifiedCOVID-19
Pyrimidine DerivativesAnti-diabetic target1HNYStrong Hydrogen binding notedNot SpecifiedDiabetes
4,5-Dihydroxypyrimidine Carboxylic AcidsHuman Cytomegalovirus (HCMV) pUL89 Endonuclease6ey7Better docking scores than esters and amidesNot SpecifiedAntiviral

Experimental Protocols: A Look Under the Hood

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. While specific parameters may vary between studies, a general workflow is typically followed.

A General Molecular Docking Workflow:

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Structure Retrieval, Water Removal, Protonation) Grid_Generation Grid Box Generation (Defining the Binding Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run Running Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Analysis of Docking Poses (Binding Energy, RMSD) Docking_Run->Pose_Analysis Interaction_Analysis Visualization of Interactions (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for in silico molecular docking studies.

A representative experimental procedure for in silico molecular docking analysis as reported in several studies involves the following key steps[1]:

  • Protein and Ligand Preparation : The three-dimensional structures of the target proteins are typically retrieved from the Protein Data Bank (PDB). The structures are then prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw and then converted to 3D structures. The energy of these ligand molecules is minimized using force fields like YASARA2[2].

  • Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular Docking : Docking is performed using software such as AutoDock Vina[1][3]. The software explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Analysis of Results : The docking results are analyzed to identify the best binding pose based on the docking score (binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Signaling Pathways and Logical Relationships

The interaction of pyrimidine derivatives with their target proteins can modulate specific signaling pathways implicated in disease. For instance, the inhibition of Cyclin-Dependent Kinases (CDKs) by pyrimidine-based compounds can halt the cell cycle progression, a key mechanism in cancer therapy.

Cell_Cycle_Regulation cluster_pathway CDK-Mediated Cell Cycle Progression Cyclin_CDK Cyclin/CDK Complex Rb Rb Protein Cyclin_CDK->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Activates Pyrimidine_Inhibitor Pyrimidine-Based CDK Inhibitor Pyrimidine_Inhibitor->Cyclin_CDK Inhibits

References

Benchmarking different synthetic routes to pyrimidine-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the pyrimidine-5-carboxylic acid scaffold is a cornerstone of innovation, appearing in a multitude of biologically active compounds. The efficient and versatile synthesis of this key heterocyclic motif is therefore of paramount importance. This guide provides an objective comparison of various synthetic routes to pyrimidine-5-carboxylic acids and their esters, supported by experimental data to inform the selection of the most suitable methodology for specific research needs.

Comparative Analysis of Synthetic Methodologies

The following table summarizes key quantitative data for several prominent synthetic methods for pyrimidine-5-carboxylic acid derivatives, offering a side-by-side comparison of their performance based on published experimental results.

MethodKey ReagentsCatalyst/PromoterSolventReaction TimeTemperatureYield (%)
Amidinium Salt Condensation Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, Amidinium salts-DMF1 hour100 °C65-95%
Biginelli-type Reaction Aromatic aldehyde, Ethyl acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesMicrowave (300W)88-95%
ZnCl₂-Catalyzed MCR Functionalized enamines, Triethyl orthoformate, Ammonium acetateZnCl₂TolueneNot Specified100 °Cup to 99%
Ultrasound-Promoted Synthesis β-keto esters, Amidines-Water5-15 minutesNot Specified21-97%
Minisci Reaction 5-Halopyrimidines, Alkyl pyruvateAgNO₃, (NH₄)₂S₂O₈Toluene/WaterNot SpecifiedNot Specifiedup to 75%
One-Pot Solvent-Free Synthesis Substituted benzaldehyde, Malononitrile/Cyanoacetamide, Urea/ThioureaNH₄ClSolvent-freeNot Specified110 °CHigh

Visualizing the Synthetic Pathways

To illustrate the procedural flow of these synthetic approaches, the following diagrams, generated using the DOT language, depict the key stages of several representative methods.

Amidinium_Salt_Condensation cluster_prep Preparation of Sodium Salt cluster_synthesis Pyrimidine Synthesis M_formate Methyl formate Condensation Condensation M_formate->Condensation M_propionate Methyl 3,3-dimethoxypropionate M_propionate->Condensation NaH Sodium Hydride NaH->Condensation Na_salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Condensation->Na_salt Reaction Reaction Na_salt->Reaction Amidinium Amidinium Salt Amidinium->Reaction Product 2-Substituted Pyrimidine- 5-carboxylic Ester Reaction->Product

Workflow for the synthesis via Amidinium Salt Condensation.

Biginelli_Reaction Aldehyde Aromatic Aldehyde Reaction One-Pot Condensation Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea/Thiourea Urea->Reaction Catalyst Acid Catalyst Catalyst->Reaction DHPM Dihydropyrimidinone (DHPM) Reaction->DHPM Oxidation Oxidation (optional) DHPM->Oxidation Product Pyrimidine-5-carboxylic Acid Derivative Oxidation->Product

Generalized workflow for the Biginelli Reaction.

MCR_Synthesis Enamine Functionalized Enamine Coupling Three-Component Coupling Enamine->Coupling Orthoformate Triethyl Orthoformate Orthoformate->Coupling Ammonium_acetate Ammonium Acetate Ammonium_acetate->Coupling ZnCl2 ZnCl₂ Catalyst ZnCl2->Coupling Product 4,5-Disubstituted Pyrimidine Derivative Coupling->Product

Workflow for the ZnCl₂-catalyzed three-component synthesis.

Experimental Protocols

Method 1: Synthesis via Reaction of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with Amidinium Salts[1][2]

This method provides a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, particularly those without substitution at the 4-position.[1]

A. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[2]

  • The reaction mixture is stirred at room temperature for 12-16 hours.[2]

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.[2]

B. Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), the desired amidinium salt (1.1 eq) is added.[2]

  • The reaction mixture is stirred at 100 °C for 1 hour.

  • The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.[2]

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).[2]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

  • The crude product is purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[2]

Method 2: Microwave-Assisted Biginelli-type Reaction

This protocol offers a rapid and efficient synthesis of dihydropyrimidine derivatives, which can be subsequently oxidized to the corresponding pyrimidines.

A. Synthesis of Dihydropyrimidine-2-thiones:

  • A mixture of an appropriate aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and a catalytic amount of sulfamic acid is placed in a microwave-safe vessel.

  • The reaction mixture is irradiated in a microwave synthesizer at 300W for the specified time (typically 2-5 minutes).

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is washed with cold water and recrystallized from ethanol to afford the pure dihydropyrimidine-2-thione.

Method 3: ZnCl₂-Catalyzed Three-Component Coupling Reaction[3][4][5]

This method allows for the single-step synthesis of various 4,5-disubstituted pyrimidine derivatives.[3][4][5]

A. General Procedure:

  • To a solution of the functionalized enamine or methyl ketone (1.0 mmol) in toluene (2.0 mL) are added triethyl orthoformate (2.0 mmol), ammonium acetate (2.0 mmol), and ZnCl₂ (0.1 mmol).[3]

  • The reaction mixture is stirred at 100 °C in a sealed tube.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the desired pyrimidine derivative.

Method 4: Ultrasound-Promoted Synthesis of 4-Pyrimidinols[6]

This environmentally friendly approach utilizes ultrasound irradiation to promote the cyclocondensation of β-keto esters and amidines.[6]

A. General Procedure:

  • A mixture of the β-keto ester (1.0 mmol) and the amidine hydrochloride (1.2 mmol) in water (5 mL) is subjected to ultrasound irradiation in an ultrasonic bath.[6]

  • The reaction is carried out for 5-15 minutes.[6]

  • The resulting precipitate is filtered, washed with water, and dried to afford the 4-pyrimidinol.

Conclusion

The choice of synthetic route to pyrimidine-5-carboxylic acids and their esters depends on several factors, including the desired substitution pattern, scalability, and available equipment. For direct access to 2-substituted esters without a 4-substituent, the amidinium salt condensation method is highly effective.[1] Biginelli-type reactions , especially under microwave irradiation, provide a rapid entry to dihydropyrimidine precursors which can be further functionalized. The ZnCl₂-catalyzed multicomponent reaction offers a versatile and efficient one-pot synthesis of 4,5-disubstituted pyrimidines.[3][4][5] For greener and faster synthesis, ultrasound-promoted methods are an excellent alternative.[6] The Minisci reaction is a powerful tool for the direct functionalization of the pyrimidine core, particularly for introducing substituents at the 5-position of halo-pyrimidines. Finally, solvent-free, one-pot methodologies are gaining traction due to their efficiency and reduced environmental impact. Researchers should consider these factors when selecting the optimal synthetic strategy for their specific target molecules.

References

A Head-to-Head Comparison of Analytical Methods for Pyrimidine Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of pyrimidine isomers, such as uracil, thymine, and cytosine, are critical in numerous research and development areas, from metabolic studies and clinical diagnostics to drug development and quality control. The structural similarity of these isomers presents a significant analytical challenge. This guide provides an objective, data-driven comparison of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

At a Glance: Performance Comparison

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix. Below is a summary of the key performance characteristics of each technique.

FeatureHPLC-UVGC-MSCapillary Electrophoresis (CE)UPLC-MS/MS
Principle Differential partitioning between a stationary and mobile phase.Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Differential migration in an electric field.High-resolution liquid chromatography with highly sensitive and specific mass detection.
Sample Volatility Not requiredRequired (derivatization often necessary)Not requiredNot required
Sensitivity ModerateHighHighVery High
Resolution GoodVery GoodExcellentExcellent
Analysis Time Moderate to longModerate to longFastVery Fast
Sample Throughput ModerateModerateHighHigh
Matrix Effects ModerateCan be significantLowCan be significant, but mitigated by MS/MS
Instrumentation Cost Low to moderateModerate to highModerateHigh

Quantitative Performance Data

The following tables summarize quantitative data for the analysis of pyrimidine isomers using various analytical methods. It is important to note that these values are highly dependent on the specific experimental conditions, instrumentation, and the isomers being analyzed.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
DNA Fragments0.4 - 800 ng1 ng3 ng[1][2][3]
Pyrimidine BasesNot explicitly stated in searched literatureNot explicitly stated in searched literatureNot explicitly stated in searched literature[4][5][6]

Note: While specific LOD and LOQ values for individual pyrimidine isomers under HPLC-UV were not explicitly found in the provided search results, the technique is generally capable of detection in the low nanogram to microgram range.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Analyte(s)Linearity Range (µmol/L)Limit of Detection (µmol/L)Precision (RSD %)Reference
Guanine, Adenine, Cytosine, Thymine, Uracil0.5 - 50.00.1 - 0.174.70 - 6.43% (Intra-day and Inter-day)[3][7]

Table 3: Capillary Electrophoresis (CE)

Analyte(s)Linearity Range (µmol/L)Limit of Detection (µmol/L)Separation Efficiency (Theoretical Plates/m)Reference
Diagnostic purine and pyrimidine metabolites5 - 5001.0 - 5.7~350,000[1]
Diagnostic purine and pyrimidine metabolites5 - 5000.85 - 4.28~220,000[8]

Table 4: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Analyte(s)Linearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Precision (Intra- and Inter-assay CV %)Reference
Uracil, Thymine2.50 - 80.0Uracil: 2.41, Thymine: 0.95≤ 8.0% and ≤ 7.6%[9]
Dihydrouracil (DHU), Dihydrothymine (DHT)25.0 - 800DHU: 21.5, DHT: 6.55≤ 8.0% and ≤ 7.6%[9]

Visualizing the Workflow

A general workflow for the comparative analysis of pyrimidine isomers is depicted below. This process highlights the key stages from sample collection to data analysis.

Analytical Workflow for Pyrimidine Isomer Analysis General Experimental Workflow Sample Sample Collection (e.g., Plasma, Urine, Tissue) Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation HPLC HPLC-UV Preparation->HPLC GCMS GC-MS Preparation->GCMS CE Capillary Electrophoresis Preparation->CE UPLCMS UPLC-MS/MS Preparation->UPLCMS Data Data Acquisition & Analysis HPLC->Data GCMS->Data CE->Data UPLCMS->Data Comparison Head-to-Head Comparison Data->Comparison

Caption: General experimental workflow for the comparative analysis of pyrimidine isomers.

De Novo Pyrimidine Biosynthesis Pathway

Understanding the metabolic pathways of pyrimidines is crucial for interpreting analytical results. The following diagram illustrates the de novo biosynthesis pathway, a key route for pyrimidine production in cells.

De Novo Pyrimidine Biosynthesis De Novo Pyrimidine Biosynthesis Pathway CP Carbamoyl Phosphate CA Carbamoyl Aspartate CP->CA ATCase Asp Aspartate Asp->CA ATCase DHO Dihydroorotate CA->DHO Dihydroorotase OA Orotate DHO->OA DHODH OMP Orotidine 5'-monophosphate OA->OMP OPRTase UMP Uridine 5'-monophosphate OMP->UMP ODCase UDP Uridine 5'-diphosphate UMP->UDP UMPK UTP Uridine 5'-triphosphate UDP->UTP NDPK dUDP dUDP UDP->dUDP RNR CTP Cytidine 5'-triphosphate UTP->CTP CTPS dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP TS

Caption: Key steps in the de novo pyrimidine biosynthesis pathway.

Detailed Experimental Protocols

The following are representative experimental protocols for each analytical method, compiled from the cited literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Objective: To separate and quantify pyrimidine bases.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Newcrom AH mixed-mode column (150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with 95% water and 5% acetonitrile, containing 30 mM ammonium formate at pH 3.0.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 260 nm.[4]

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the concentration of pyrimidine bases in biological samples.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5 (30 m × 0.32 mm i.d., 0.25 µm film thickness).[3][7]

  • Derivatization: Pre-column derivatization with ethyl chloroformate is required to increase the volatility of the analytes.[3][7]

  • Oven Program: Initial temperature of 90°C for 1 min, then ramped at 25°C/min to 250°C and held for 1 min.[3][7]

  • Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.[3][7]

  • Detection: Mass spectrometer operating in electron impact (EI) mode.

  • Sample Preparation: Biological samples require acid hydrolysis to release the nucleobases, followed by derivatization.[3][7]

Capillary Electrophoresis (CE)
  • Objective: To achieve high-resolution separation of pyrimidine metabolites.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary.

  • Running Buffer: 60 mmol/L borate, 2-amino-2-methyl-1-propanol, and 80 mmol/L sodium dodecyl sulfate, pH 9.6.[8]

  • Voltage: Optimized for separation within a reasonable time frame.

  • Temperature: 35°C.[8]

  • Detection: UV absorbance at a specified wavelength.

  • Sample Preparation: Urine samples are typically diluted with the running buffer and centrifuged before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Objective: For the highly sensitive and specific quantification of pyrimidines and their metabolites.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Detection: Mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific precursor-to-product ion transitions for each analyte.

  • Sample Preparation: Plasma or urine samples are often prepared by protein precipitation followed by dilution.[9]

Conclusion

The choice of an analytical method for pyrimidine isomer analysis is a critical decision that impacts the quality and reliability of research and diagnostic outcomes.

  • HPLC-UV offers a cost-effective and accessible method for routine analysis where high sensitivity is not the primary concern.[4][5][6]

  • GC-MS provides high resolution and sensitivity but requires derivatization, which can add complexity to sample preparation.[3][7]

  • Capillary Electrophoresis excels in providing rapid analysis times and excellent separation efficiency with minimal sample consumption.[1][8]

  • UPLC-MS/MS stands out as the most sensitive and specific technique, making it ideal for the analysis of low-abundance isomers in complex biological matrices, though it comes with a higher instrument cost and potential for matrix effects.[9]

By carefully considering the specific analytical needs and the strengths and weaknesses of each technique as outlined in this guide, researchers can select the most appropriate method to achieve their scientific goals.

References

Navigating the Maze of Isomers: A Comparative Guide to Purity Assessment of Dimethylpyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring drug safety and efficacy. Dimethylpyrimidine carboxylic acids, a class of compounds with significant potential in medicinal chemistry, often present as a mixture of positional isomers depending on the synthetic route. This guide provides an objective comparison of analytical methodologies for the isomeric purity assessment of these compounds, supported by experimental data to aid in the selection of the most appropriate technique.

The challenge in analyzing dimethylpyrimidine carboxylic acids lies in the subtle structural differences between their isomers, such as 2,4-dimethylpyrimidine-5-carboxylic acid, 4,6-dimethylpyrimidine-5-carboxylic acid, and 2,6-dimethylpyrimidine-4-carboxylic acid. These minor variations can significantly impact their physicochemical properties and biological activity. Therefore, robust analytical methods are required to accurately separate and quantify these closely related compounds.

This guide explores the application of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for carboxylic acids. The separation of positional isomers, which often have very similar polarities, can be challenging but is achievable with careful method development.

Table 1: Comparison of HPLC and GC-MS for Isomeric Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally sensitive compounds like carboxylic acids.Requires derivatization of carboxylic acids to increase volatility.
Selectivity High selectivity can be achieved by optimizing stationary phase, mobile phase composition, and pH.High selectivity based on both chromatographic retention time and mass fragmentation patterns.
Sensitivity Good sensitivity, often in the ppm range, depending on the detector.Excellent sensitivity, often reaching ppb levels, especially with selected ion monitoring (SIM).
Sample Prep Generally minimal; dissolution in a suitable solvent.Requires a derivatization step to convert carboxylic acids to volatile esters.
Key Advantage Direct analysis of the native compound without derivatization.Provides structural information from mass spectra, aiding in isomer identification.
Potential Challenge Co-elution of closely related isomers may occur, requiring extensive method development.Derivatization can be time-consuming and may introduce artifacts.
Experimental Protocol: A Starting Point for HPLC Method Development

Based on methods for similar aromatic carboxylic acids, a promising starting point for separating dimethylpyrimidine carboxylic acid isomers would be a mixed-mode HPLC approach.

  • Column: A mixed-mode column, such as one with both C18 (reversed-phase) and anion-exchange functionalities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 254 nm).

  • Optimization: The separation can be fine-tuned by adjusting the pH of the mobile phase to control the ionization state of the carboxylic acid group and the pyrimidine ring's nitrogen atoms, as well as by modifying the gradient profile and the organic modifier concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization

GC-MS offers high resolution and the added advantage of mass spectral data, which can be invaluable for the positive identification of isomers. However, the inherent non-volatility of carboxylic acids necessitates a derivatization step to convert them into more volatile esters.

While mass spectrometry is a powerful tool, constitutional isomers can sometimes yield very similar mass spectra, making unambiguous identification challenging based on mass data alone[1]. Therefore, chromatographic separation is crucial.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: The carboxylic acid is converted to a volatile ester, commonly a methyl or trimethylsilyl (TMS) ester.

    • Methylation: Can be achieved using reagents like diazomethane (use with extreme caution) or by heating with methanol in the presence of an acid catalyst.

    • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.

  • GC Separation:

    • Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.

    • Temperature Program: A temperature gradient is employed to ensure the separation of isomers and elution of the derivatized analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is typically used.

    • Detection: The mass spectrometer can be operated in full scan mode to obtain complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of specific isomers.

graphdot { graph [layout="dot", rankdir="LR", splines="ortho", bgcolor="#F1F3F4", maxsize="760"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368", fontcolor="#202124"];

}

Workflow for Isomeric Purity Assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structurally Informative Approach

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of organic compounds without the need for identical reference standards for each isomer. The basis of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of nuclei contributing to that signal.

For dimethylpyrimidine carboxylic acids, ¹H NMR is particularly useful. The chemical shifts of the protons on the pyrimidine ring and the methyl groups are sensitive to their electronic environment, which is influenced by the positions of the substituents. These differences in chemical shifts can be exploited to identify and quantify the individual isomers in a mixture.

Table 2: Predicted ¹H NMR Chemical Shifts for Dimethylpyrimidine Carboxylic Acid Isomers

IsomerPyrimidine Ring Proton(s)Methyl Group ProtonsCarboxylic Acid Proton
4,6-Dimethylpyrimidine-5-carboxylic acid ~8.9 ppm (s, 1H)~2.6 ppm (s, 6H)>10 ppm (br s, 1H)
This compound ~8.7 ppm (s, 1H)~2.7 ppm (s, 3H), ~2.5 ppm (s, 3H)>10 ppm (br s, 1H)
2,6-Dimethylpyrimidine-4-carboxylic acid ~7.5 ppm (s, 1H)~2.8 ppm (s, 3H), ~2.6 ppm (s, 3H)>10 ppm (br s, 1H)
Note: These are predicted values based on general chemical shift knowledge and may vary depending on the solvent and other experimental conditions.

The distinct signals for the pyrimidine ring protons and the different chemical shifts for the non-equivalent methyl groups in the unsymmetrical isomers provide the basis for quantification.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation: A precisely weighed amount of the dimethylpyrimidine carboxylic acid sample and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate integration, which includes:

    • A sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrum is carefully phased and baseline corrected.

    • The signals corresponding to the analyte isomers and the internal standard are integrated.

    • The purity of each isomer is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

graphdot { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", maxsize="760"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368", fontcolor="#202124"];

}

Quantitative NMR (qNMR) Experimental Workflow.

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical technique for assessing the isomeric purity of dimethylpyrimidine carboxylic acids depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust method for routine quality control, especially when a validated method is established. Its ability to analyze the compounds in their native form is a significant advantage.

  • GC-MS is a powerful tool for both separation and identification, particularly when dealing with complex mixtures or when structural confirmation of the isomers is required. The necessity of derivatization is its main drawback.

  • qNMR stands out as a primary method for accurate and precise quantification without the need for isomer-specific reference standards. It provides unambiguous structural information and is an excellent choice for the certification of reference materials and for definitive purity assessments.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for initial screening and separation, while qNMR can provide a highly accurate and precise final determination of isomeric purity. By understanding the principles, advantages, and practical considerations of each method, researchers can confidently select the most appropriate approach to ensure the quality and integrity of their dimethylpyrimidine carboxylic acid samples.

References

A Comparative Analysis of Pyrimidine and Imidazole Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidine and Imidazole Scaffolds with Supporting Experimental Data.

The strategic selection of a core heterocyclic scaffold is a critical decision in the drug discovery and development process. Among the myriad of available options, pyrimidine and imidazole rings are two of the most ubiquitous and versatile scaffolds, each forming the foundation of numerous approved therapeutic agents. This guide provides a comprehensive comparative study of these two essential building blocks, focusing on their distinct physicochemical properties, biological activities, and pharmacokinetic profiles. The information presented herein is intended to assist researchers in making informed decisions when selecting a scaffold for novel drug candidates.

Physicochemical and Biological Activity Profile

Both pyrimidine, a six-membered aromatic ring with two nitrogen atoms, and imidazole, a five-membered aromatic ring with two nitrogen atoms, are capable of engaging in a variety of non-covalent interactions that are crucial for molecular recognition of biological targets. These interactions include hydrogen bonding, pi-pi stacking, and metal coordination. However, the differences in their ring size, electron distribution, and steric hindrance lead to distinct pharmacological profiles.

Pyrimidine-based compounds are integral to a wide array of therapeutic classes, including anticancer, antiviral, and antibacterial agents.[1][2] Their structural resemblance to the nucleobases of DNA and RNA allows them to act as effective enzyme inhibitors and receptor modulators.[3] Imidazole-containing molecules also exhibit a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[4][5] The imidazole ring is a key component of the amino acid histidine, which plays a vital role in enzyme catalysis and protein structure.

A notable comparative study on the inhibition of xanthine oxidase, a key enzyme in purine metabolism, demonstrated the distinct contributions of each scaffold. In this research, certain 4-(acylamino)-5-carbamoylimidazoles showed exceptionally high inhibitory activity, being over 500 times more effective than the standard drug allopurinol.[6] In contrast, the corresponding 4,5-diamino-2-(thioalkyl)-6-hydroxypyrimidines were found to be ineffective, highlighting the critical role of the five-membered imidazole ring in the interaction with the enzyme for this specific target.[6]

Comparative Data Summary

The following tables summarize key quantitative data from comparative studies, providing a clear overview of the relative performance of pyrimidine and imidazole scaffolds in various assays.

Table 1: Comparative Biological Activity of Pyrimidine and Imidazole Derivatives

Compound ClassTarget Enzyme/Cell LineMeasured Activity (IC50/GI50)Reference
4-(acylamino)-5-carbamoylimidazolesXanthine OxidaseHighly potent ( >500x Allopurinol)[6]
4,5-diamino-2-(thioalkyl)-6-hydroxypyrimidinesXanthine OxidaseIneffective[6]
Imidazo[2,1-b]pyridine/pyrimidine chalconesMCF-7 (Breast Cancer Cell Line)0.28 to 30.0 µM[7]

Table 2: In Silico ADME-Tox Profile of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDCaco-2 Permeability (logPapp in 10^-6 cm/s)Human Intestinal Absorption (%)AMES ToxicityHepatotoxicity
3g> -5.15HighNon-mutagenicNon-toxic
3k> -5.15HighNon-mutagenicNon-toxic
3j> -5.15HighNon-mutagenicNon-toxic

Data from in silico predictions using pkCSM.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the comparative analysis of pyrimidine and imidazole scaffolds.

Enzyme Inhibition Assay: Xanthine Oxidase

This protocol outlines the general procedure for determining the inhibitory activity of test compounds against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of xanthine oxidase in phosphate buffer.

  • Prepare a stock solution of xanthine in phosphate buffer.

  • Serially dilute the test compounds and allopurinol in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound/control solution, and 25 µL of the xanthine oxidase solution to each well.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 150 µL of the xanthine solution to each well.

  • Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a spectrophotometer.

  • The rate of uric acid formation is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay: MTT Assay

This protocol describes the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9][10]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and experimental processes is essential for a clear understanding of the data. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by both pyrimidine and imidazole-based inhibitors and a typical experimental workflow for their evaluation.

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1-S Phase Transition CDK2->G1_S_Transition Inhibitor Pyrimidine/Imidazole Inhibitors Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway targeted by pyrimidine and imidazole-based inhibitors.

Experimental_Workflow Start Start: Design & Synthesis of Pyrimidine/Imidazole Analogs Screening Initial Screening: Enzyme Inhibition Assays (e.g., Xanthine Oxidase, Kinases) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Cell_Assays Cell-Based Assays: - Cell Viability (MTT) - Apoptosis Assays Hit_ID->Cell_Assays Lead_Selection Lead Selection Cell_Assays->Lead_Selection ADME_Tox ADME/Toxicity Profiling: - In silico predictions - In vitro assays Lead_Selection->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

Caption: A typical experimental workflow for the evaluation of pyrimidine and imidazole-based inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Dimethylpyrimidine-5-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 2,4-dimethylpyrimidine-5-carboxylic acid is a critical component of laboratory safety and environmental responsibility. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to manage this chemical waste stream in compliance with standard safety protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the protocols for similar chemical structures, such as other pyrimidine derivatives and organic acids, and general principles of hazardous waste management.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound should be handled as a hazardous substance. Similar chemicals are known to be harmful if swallowed, and can cause skin and eye irritation, as well as respiratory tract irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical for disposal.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.To prevent eye contact, which can cause serious irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation.[1]
Body Protection Laboratory coat.To protect skin from accidental splashes.[1]
Respiratory Protection NIOSH/MSHA-approved respirator.Necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[1][4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited for this class of chemical.[5][6]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, filter paper), as hazardous chemical waste.[7]

  • This compound is an organic acid and must be segregated from bases, oxidizing agents, and other incompatible materials to prevent violent reactions.[5][8]

2. Waste Accumulation and Containerization:

  • Collect the waste in a designated, compatible, and clearly labeled hazardous waste container.[5][7] The original product container is often the most suitable option.[9]

  • Containers must be in good condition, with a secure, screw-top lid to prevent leakage.[8][9] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]

3. Labeling:

  • All waste containers must be accurately labeled with a "Hazardous Waste" tag.

  • The label must include the full chemical name: "this compound." Chemical formulas or abbreviations are not acceptable.[7]

  • Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be near the point of generation and under the control of the laboratory personnel.[7]

  • Ensure the storage area is cool, dry, and well-ventilated.[10]

  • Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks.[7]

5. Disposal Request and Pickup:

  • Once the waste container is nearly full, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][4] University laboratories typically cannot contract with outside vendors directly.[5]

6. Decontamination of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[7][9]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][9]

  • After triple-rinsing and allowing it to air dry, deface all labels on the container. It may then be disposed of as regular trash, in accordance with your institution's policies.[7][9]

III. Spill Response

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity and evacuate the area.

  • If the spill is large or in a poorly ventilated area, contact your institution's EHS for assistance.

2. Personal Protection:

  • Don the appropriate PPE as outlined in Table 1 before attempting to clean the spill.

3. Containment and Cleanup:

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1]

  • For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Thoroughly clean the spill area with a detergent solution followed by water.[5]

4. Disposal of Cleanup Materials:

  • All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves, and wipes) must be collected, bagged, and disposed of as hazardous waste.[4][5]

Diagram 1: Disposal Workflow for this compound

cluster_spill Emergency Procedure A 1. Identify Waste & PPE B 2. Segregate Waste (Organic Acid) A->B C 3. Collect in Labeled, Compatible Container B->C D 4. Store in Designated Satellite Accumulation Area C->D I Decontaminate Empty Container (Triple Rinse) C->I E 5. Arrange for EHS Pickup D->E F 6. Professional Disposal E->F G Spill Occurs H Spill Cleanup Protocol G->H H->C J Dispose of Rinsate as Hazardous Waste I->J K Dispose of Clean Container I->K

A logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,4-Dimethylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling 2,4-Dimethylpyrimidine-5-carboxylic acid. The following procedures are based on best practices for handling similar pyrimidine carboxylic acid derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the compound and adhere to their institution's safety protocols.

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to minimize exposure and ensure safety when working with this compound and its derivatives. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves, such as nitrile rubber, that have been inspected prior to use.[2][3] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing.[4]
Respiratory RespiratorIf ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]
General Lab Attire Long Pants & Closed-Toe ShoesStandard laboratory practice to protect against accidental spills.[4]

Operational Plan for Handling

A systematic approach is essential when working with this compound to ensure personal and environmental safety.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[2]

  • Inspect all PPE for integrity before use.

  • Locate the nearest eyewash station and safety shower before beginning work.[6]

  • Remove all sources of ignition from the work area.[7]

2. Handling:

  • Avoid direct contact with the skin and eyes.[4]

  • Avoid breathing in dust if the compound is in solid form.[8]

  • Keep the container tightly closed when not in use.[6][8]

  • Wash hands thoroughly after handling the compound.[2][8]

  • Do not eat, drink, or smoke in the handling area.[6]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

  • Store away from incompatible substances and sources of ignition.[2][7]

Disposal Plan

All waste materials, including the chemical itself and any contaminated items, must be treated as hazardous waste.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical wastes unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[5]

2. Containerization:

  • Collect waste in a suitable, closed, and clearly labeled container.[5] The label should indicate "Hazardous Waste" and identify the contents.[5]

3. Disposal:

  • Dispose of the waste in accordance with federal, state, and local regulations.[5][9]

  • Contact a licensed professional waste disposal service for removal.[3]

  • Prevent the chemical from entering drains or waterways.[4][7]

Emergency Procedures

Spills:

  • Evacuate personnel from the immediate area.[4]

  • Remove all sources of ignition.[7]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[3][5]

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.[3][4]

  • Clean the spill area thoroughly.[7]

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes.[8] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_emergency Locate Emergency Equipment prep_setup->prep_emergency handle_chemical Handle Chemical in Fume Hood prep_emergency->handle_chemical handle_hygiene Practice Good Hygiene handle_chemical->handle_hygiene emergency_spill Spill Response handle_chemical->emergency_spill emergency_exposure Exposure Response handle_chemical->emergency_exposure dispose_segregate Segregate Hazardous Waste handle_hygiene->dispose_segregate dispose_container Use Labeled, Sealed Containers dispose_segregate->dispose_container dispose_professional Arrange for Professional Disposal dispose_container->dispose_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.